molecular formula C7H16O2 B15582702 1,1-Diethoxypropane-d10

1,1-Diethoxypropane-d10

Cat. No.: B15582702
M. Wt: 142.26 g/mol
InChI Key: MBNMGGKBGCIEGF-VGKOQFHTSA-N
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Description

1,1-Diethoxypropane-d10 is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 142.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H16O2

Molecular Weight

142.26 g/mol

IUPAC Name

1,1-bis(1,1,2,2,2-pentadeuterioethoxy)propane

InChI

InChI=1S/C7H16O2/c1-4-7(8-5-2)9-6-3/h7H,4-6H2,1-3H3/i2D3,3D3,5D2,6D2

InChI Key

MBNMGGKBGCIEGF-VGKOQFHTSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Core Chemical Properties of 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of 1,1-Diethoxypropane-d10. The information is intended for researchers, scientists, and professionals in drug development who may use this isotopically labeled compound as an internal standard, tracer, or in other analytical applications. This document summarizes key quantitative data, outlines a plausible experimental protocol for its synthesis, and provides visualizations to clarify the process.

Physicochemical Properties

This compound is the deuterated isotopologue of 1,1-diethoxypropane, where the ten hydrogen atoms on the two ethoxy groups have been replaced with deuterium (B1214612). This isotopic substitution leads to a higher molecular weight compared to the parent compound. Below is a summary of its key chemical properties, with a comparison to its non-deuterated counterpart for reference.

Table 1: General Chemical Properties
PropertyThis compound1,1-Diethoxypropane (Non-deuterated)
Molecular Formula C7H6D10O2[1]C7H16O2[2][3][4]
Molecular Weight 142.26 g/mol [1]132.20 g/mol [2][5]
Synonyms -Propionaldehyde diethyl acetal (B89532), Propanal diethyl acetal[2][3]
CAS Number Not specified4744-08-5[2][3][4]
Table 2: Physical Properties of 1,1-Diethoxypropane (Non-deuterated)
PropertyValue
Boiling Point 122.8 - 124 °C[4]
Density 0.823 - 0.841 g/cm³[3][4]
Refractive Index (n20/D) 1.386 - 1.389[4]
Flash Point 12.8 °C[4]
Vapor Pressure 16.5 mmHg at 25°C[4]
Solubility Soluble in ethanol[5]
XLogP3-AA 1.7[5]

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible route is through the acid-catalyzed acetalization of propanal with deuterated ethanol (B145695) (Ethanol-d6). The following is a representative experimental protocol adapted from standard organic synthesis procedures for acetal formation.

Reaction: Propanal + 2 Ethanol-d6 → this compound + H2O

Materials:

  • Propanal (1.0 eq)

  • Ethanol-d6 (CD3CD2OD) (2.5 eq)

  • Anhydrous Toluene (B28343)

  • Catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.01 eq)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add propanal and a sufficient volume of anhydrous toluene.

  • Add Ethanol-d6 (2.5 equivalents) to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the toluene solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

Characterization: The final product should be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and isotopic purity.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthesis workflow for this compound.

SynthesisWorkflow Reactants Reactants: Propanal Ethanol-d6 (2.5 eq) p-TSA (cat.) Toluene ReactionVessel Reaction Vessel: Round-bottom flask with Dean-Stark apparatus Reactants->ReactionVessel Charge Reflux Reflux & Water Removal ReactionVessel->Reflux Heat Workup Aqueous Workup: 1. Quench (NaHCO3) 2. Wash (Brine) 3. Dry (Na2SO4) Reflux->Workup Cool & Quench Purification Purification: 1. Solvent Removal (Rotovap) 2. Fractional Distillation Workup->Purification Isolate Crude Product Final Product: This compound Purification->Product Isolate Pure

Caption: Proposed synthesis workflow for this compound.

Applications in Research

This compound is primarily utilized in research and development settings that require stable isotope-labeled internal standards for quantitative analysis.[1] Its key applications include:

  • Internal Standard: In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), where it can be used for accurate quantification of its non-deuterated analog in complex matrices.[1]

  • Metabolic Tracer: The deuterium labels allow for the tracing of the molecule's metabolic fate in biological systems.[1]

  • Mechanistic Studies: Can be used in studies to understand reaction mechanisms where the ethoxy group is involved.

Safety and Handling

The non-deuterated form, 1,1-diethoxypropane, is a highly flammable liquid and vapor. Appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding ignition sources, should be taken. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

1,1-Diethoxypropane-d10 physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,1-Diethoxypropane-d10. Due to the limited availability of experimental data for the deuterated species, this guide presents the known physical properties of its non-deuterated analogue, 1,1-Diethoxypropane (CAS: 4744-08-5), and provides calculated values for the deuterated form where applicable. The primary application of this compound is as an internal standard in quantitative analysis by mass spectrometry.

Core Physical and Chemical Properties

The replacement of ten hydrogen atoms with deuterium (B1214612) significantly increases the molecular weight of this compound, which is its key feature for use as an internal standard. Other physical properties such as boiling point, density, and refractive index are expected to be very similar to the non-deuterated form.

Property1,1-Diethoxypropane (Non-Deuterated)This compound (Deuterated)
Chemical Formula C₇H₁₆O₂C₇H₆D₁₀O₂
Molecular Weight 132.20 g/mol [1][2][3][4]142.26 g/mol (Calculated)
CAS Number 4744-08-5[1][3][4]Not available
Appearance Colorless liquidColorless liquid (Expected)
Boiling Point 122.8 - 124 °C at 760 mmHg[2][5]Similar to non-deuterated form (Expected)
Density 0.823 - 0.841 g/cm³[2][5]Similar to non-deuterated form (Expected)
Refractive Index (n20/D) 1.389 (lit.)[5]Similar to non-deuterated form (Expected)
Flash Point 12.8 °C[5]Similar to non-deuterated form (Expected)
Solubility Soluble in ethanol (B145695) and methanol (B129727).[6]Soluble in ethanol and methanol (Expected)
Vapor Pressure 16.5 mmHg at 25°C[5]Similar to non-deuterated form (Expected)

Spectroscopic Information

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized via the acid-catalyzed reaction of propanal with deuterated ethanol (ethanol-d6, CD₃CD₂OH). This is a standard acetal (B89532) formation reaction.[1][5][7]

Reaction:

CH₃CH₂CHO + 2 CD₃CD₂OH --[H⁺]--> CH₃CH₂CH(OCD₂CD₃)₂ + H₂O

Materials:

  • Propanal

  • Ethanol-d6 (CD₃CD₂OH)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of propanal in the anhydrous solvent, add a stoichiometric excess (at least 2 equivalents) of ethanol-d6.

  • Add a catalytic amount of the acid catalyst.

  • The reaction mixture is heated to reflux. Water is removed as it is formed, typically using a Dean-Stark apparatus, to drive the equilibrium towards the acetal product.[8]

  • The reaction progress is monitored by a suitable technique (e.g., GC or TLC).

  • Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.

Use as an Internal Standard in Quantitative Analysis

Deuterated compounds are ideal internal standards for mass spectrometry-based quantification as they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass.[2][9][10][11]

Procedure:

  • A known amount of this compound (the internal standard) is added to the sample containing the analyte of interest (1,1-Diethoxypropane).

  • The sample is then processed, which may include extraction, purification, and derivatization steps.

  • The processed sample is injected into a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS).

  • The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

  • The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte in the original sample. This ratio corrects for variations in sample preparation, injection volume, and instrument response.[9]

Visualizations

Synthesis of this compound

G Synthesis of this compound propanal Propanal (CH3CH2CHO) reaction Acetal Formation (Reflux with water removal) propanal->reaction ethanol_d6 Ethanol-d6 (CD3CD2OH) ethanol_d6->reaction acid_catalyst Acid Catalyst (e.g., p-TSA) acid_catalyst->reaction product This compound reaction->product workup Neutralization, Extraction & Drying product->workup purification Distillation workup->purification final_product Purified This compound purification->final_product

Caption: General reaction scheme for the synthesis of this compound.

Workflow for Quantitative Analysis using this compound as an Internal Standard

G Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing sample Sample containing 1,1-Diethoxypropane add_is Addition of known amount of This compound (IS) sample->add_is extract Extraction / Purification add_is->extract gcms GC-MS or LC-MS Analysis extract->gcms quant Quantification based on Analyte/IS Peak Area Ratio gcms->quant result Concentration of 1,1-Diethoxypropane quant->result

Caption: Use of this compound as an internal standard in a typical analytical workflow.

Safety Information

1,1-Diethoxypropane is a highly flammable liquid and vapor.[8][11][12] It should be kept away from heat, sparks, open flames, and hot surfaces.[8][11][12] Handling should be done in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[8][11] It is expected that this compound shares these hazardous properties.

References

An In-depth Technical Guide to the Synthesis and Preparation of 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis of 1,1-Diethoxypropane-d10. Given the absence of a specific documented synthesis route for this isotopically labeled compound in peer-reviewed literature, this document outlines a robust and chemically sound procedure based on the well-established principles of acid-catalyzed acetal (B89532) formation. The target audience of researchers, scientists, and drug development professionals will find detailed experimental protocols, representative quantitative data, and clear visual diagrams to facilitate the preparation of this deuterated molecule.

This compound, a deuterated analog of 1,1-diethoxypropane, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for the differentiation and tracing of the molecule in complex biological matrices.

Core Synthesis Pathway: Acid-Catalyzed Acetal Formation

The most direct and efficient method for the synthesis of this compound is the acid-catalyzed reaction of propanal with a deuterated ethanol, specifically ethanol-d6 (B42895) (CD₃CD₂OD). This reaction proceeds through a hemiacetal intermediate to form the stable acetal product. The equilibrium of this reaction is driven towards the product by the removal of deuterated water (D₂O).

The overall reaction is as follows:

CH₃CH₂CHO + 2 CD₃CD₂OD ⇌ CH₃CH₂CH(OCD₂CD₃)₂ + D₂O

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the synthesis of this compound. These values are based on general principles of acetal formation and may require empirical optimization for specific laboratory settings.

ParameterValueNotes
Reactants
Propanal1.0 eq (e.g., 5.81 g, 0.1 mol)Should be freshly distilled to remove any polymeric impurities.
Ethanol-d6 (CD₃CD₂OD)3.0 - 5.0 eq (e.g., 15.6 g, 0.3 mol)Used in excess to serve as both reactant and solvent, driving the equilibrium towards the product.
Catalyst
p-Toluenesulfonic acid (PTSA)0.01 - 0.05 eq (e.g., 0.19 g, 0.001 mol)A common, effective, and easily handled acid catalyst. Anhydrous HCl or H₂SO₄ can also be used.[1]
Reaction Conditions
TemperatureReflux (approx. 80-90 °C)Depends on the boiling point of the ethanol-d6.
Reaction Time4 - 8 hoursProgress should be monitored by GC-MS or TLC.
AtmosphereInert (Nitrogen or Argon)To prevent oxidation of the aldehyde and hydrolysis of the product.
Work-up & Purification
Quenching AgentSaturated aq. NaHCO₃ solutionTo neutralize the acid catalyst.
Extraction SolventDiethyl ether or Dichloromethane
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water.
Purification MethodFractional DistillationTo isolate the pure product from excess ethanol-d6 and any byproducts.
Expected Outcome
Theoretical Yield14.23 g (for 0.1 mol scale)Based on propanal as the limiting reagent.
Expected Practical Yield70 - 85%Dependent on the efficiency of water removal and purification.
Isotopic Purity> 98%Dependent on the isotopic purity of the starting ethanol-d6.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus or a flask equipped with molecular sieves

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Separatory funnel

  • Standard laboratory glassware for work-up and distillation

  • Rotary evaporator

  • Propanal (freshly distilled)

  • Ethanol-d6 (CD₃CD₂OD)

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (anhydrous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup:

    • Set up a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

    • To the flask, add ethanol-d6 (3.0 eq) and p-toluenesulfonic acid (0.02 eq).

    • In a separate flask, dissolve freshly distilled propanal (1.0 eq) in a small amount of ethanol-d6.

  • Reaction Execution:

    • Heat the ethanol-d6 and catalyst mixture to a gentle reflux.

    • Add the propanal solution dropwise to the refluxing mixture over 30 minutes.

    • Continue to heat the reaction at reflux for 4-8 hours. The progress of the reaction can be monitored by the collection of deuterated water in the Dean-Stark trap or by analyzing aliquots via GC-MS.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

    • Remove the excess ethanol-d6 under reduced pressure using a rotary evaporator.

    • To the remaining residue, add diethyl ether (100 mL) and deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound as a colorless liquid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as:

  • ¹H NMR: To confirm the absence of signals corresponding to the ethoxy protons.

  • ²H (Deuterium) NMR: To confirm the presence and location of deuterium atoms.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the key pathways and processes involved in the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products propanal Propanal (CH3CH2CHO) reaction Acid-Catalyzed Acetal Formation (PTSA, Reflux) propanal->reaction ethanol_d6 Ethanol-d6 (CD3CD2OD) ethanol_d6->reaction product This compound reaction->product byproduct Deuterated Water (D2O) reaction->byproduct

Caption: Synthetic workflow for this compound.

G A Propanal B Protonated Propanal A->B + H+ D Hemiacetal-d6 Intermediate B->D + Ethanol-d6 C Ethanol-d6 C->D G Protonated Acetal-d10 C->G E Protonated Hemiacetal-d6 D->E + H+ F Carbocation Intermediate E->F - D2O F->G + Ethanol-d6 J D2O F->J H This compound G->H - H+ I H+ (catalyst)

Caption: Mechanism of acid-catalyzed acetal formation.

References

An In-depth Technical Guide to 1,1-Diethoxypropane-d10: Identifiers, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diethoxypropane-d10, a deuterated isotopologue of 1,1-Diethoxypropane. Due to the limited availability of specific data for the deuterated form, this document also includes detailed information for the non-deuterated compound (CAS 4744-08-5) as a foundational reference. The guide covers chemical identifiers, physicochemical properties, and proposes a logical synthetic pathway for this compound.

Introduction to Deuterated Compounds in Research

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are invaluable tools in pharmaceutical research and development. This isotopic substitution can lead to significant changes in the metabolic fate of a drug molecule, often resulting in improved metabolic stability, a longer biological half-life, and reduced formation of toxic metabolites.[1] These characteristics make deuterated compounds highly valuable for enhancing the pharmacokinetic profiles of therapeutic agents. Furthermore, their distinct spectroscopic properties make them essential as internal standards in analytical techniques such as NMR and mass spectrometry.

Identifiers and Chemical Properties

Table 1: Chemical Identifiers for 1,1-Diethoxypropane

IdentifierValueSource
CAS Number 4744-08-5--INVALID-LINK--[3], --INVALID-LINK--[4][5], --INVALID-LINK--[6], --INVALID-LINK--[7], --INVALID-LINK--[8]
Molecular Formula C7H16O2--INVALID-LINK--[3], --INVALID-LINK--[4][5], --INVALID-LINK--[6], --INVALID-LINK--[7], --INVALID-LINK--[8]
Molecular Weight 132.20 g/mol --INVALID-LINK--[3], --INVALID-LINK--[4][5], --INVALID-LINK--[6], --INVALID-LINK--[7], --INVALID-LINK--[8]
IUPAC Name 1,1-diethoxypropane--INVALID-LINK--[3]
Synonyms Propionaldehyde (B47417) diethyl acetal (B89532), Propanal diethyl acetal--INVALID-LINK--[3], --INVALID-LINK--[4][5], --INVALID-LINK--[6], --INVALID-LINK--[8]
InChI Key MBNMGGKBGCIEGF-UHFFFAOYSA-N--INVALID-LINK--[3], --INVALID-LINK--[4][5], --INVALID-LINK--[7]
SMILES CCOC(CC)OCC--INVALID-LINK--[3], --INVALID-LINK--[7], --INVALID-LINK--[8]

Table 2: Physicochemical Properties of 1,1-Diethoxypropane

PropertyValueSource
Boiling Point 123-125 °C--INVALID-LINK--[6]
Density 0.825 g/mL at 25 °C--INVALID-LINK--[6]
Refractive Index 1.389--INVALID-LINK--[6]
Flash Point 13 °C--INVALID-LINK--[9]
Vapor Pressure 16.5 mmHg at 25°C--INVALID-LINK--[6]

For this compound, the molecular weight would be approximately 142.26 g/mol , assuming full deuteration of the two ethyl groups and the propane (B168953) backbone. The other physical properties are expected to be very similar to the non-deuterated form.

Experimental Protocols: A Proposed Synthetic Route

Proposed Synthesis of this compound

Reaction:

Propanal + 2 Ethanol-d6 (B42895) --(Acid Catalyst)--> this compound + H2O

Materials:

  • Propanal

  • Ethanol-d6 (C2D5OD)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add propanal and a suitable anhydrous solvent.

  • Addition of Deuterated Ethanol (B145695): Add a stoichiometric excess (at least 2 equivalents) of ethanol-d6 to the flask.

  • Catalysis: Add a catalytic amount of the anhydrous acid catalyst.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

  • Workup: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Separate the organic layer and wash it with water and brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure this compound.

  • Characterization: Confirm the identity and isotopic purity of the product using NMR (¹H and ²H NMR) and mass spectrometry.

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

SynthesisWorkflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Propanal Propanal Mixing Mix Reactants in Anhydrous Solvent Propanal->Mixing Ethanol_d6 Ethanol-d6 Ethanol_d6->Mixing Catalyst Acid Catalyst Catalyst->Mixing Reflux Reflux with Dean-Stark Trap Mixing->Reflux Heat Workup Neutralization and Aqueous Workup Reflux->Workup Cool Purification Drying and Fractional Distillation Workup->Purification Product This compound Purification->Product LogicalRelationship Logical Flow of this compound Application Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Standard Use as Internal Standard (GC/LC-MS) Purification->Standard Tracer Use as Metabolic Tracer Purification->Tracer Research Drug Metabolism and Pharmacokinetic Studies Standard->Research Tracer->Research

References

An In-depth Technical Guide to the Molecular Structure and Applications of 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Diethoxypropane-d10, a deuterated acetal (B89532) with significant potential in pharmaceutical research and development. While specific experimental data for the deuterated form is limited, this document compiles relevant information from its non-deuterated analogue, 1,1-diethoxypropane, and the broader field of deuterated compounds to offer a thorough understanding of its structure, properties, and potential applications.

Molecular Structure and Properties

This compound is the deuterated isotopologue of 1,1-diethoxypropane, where ten hydrogen atoms have been replaced by deuterium (B1214612). This substitution imparts unique properties that are valuable in various scientific contexts, particularly in drug metabolism and pharmacokinetic (DMPK) studies.

The molecular structure of this compound is depicted below. The deuterium atoms are located on the two ethyl groups and the propyl group.

molecular_structure Molecular Structure of this compound cluster_ethyl1 Ethoxy-d5 group 1 cluster_propyl Propyl-d5 group cluster_ethyl2 Ethoxy-d5 group 2 cluster_ethyl2_continued C1 CD3 C2 CD2 C1->C2 O1 O C2->O1 CH CH O1->CH C3 CD2 CH->C3 O2 O CH->O2 C4 CD3 C3->C4 C5 CD2 O2->C5 C6 CD3 C5->C6

Caption: Molecular Structure of this compound

Physicochemical Properties
PropertyValue (for 1,1-diethoxypropane)Reference
Molecular Formula C7H16O2[1]
Molecular Weight 132.20 g/mol [1][2]
CAS Number 4744-08-5[1][2]
Boiling Point 122-124 °C
Density 0.825 g/mL at 25 °C
Refractive Index 1.391
Flash Point 12.8 °C[3]
Solubility Slightly soluble in water. Soluble in ethanol (B145695) and methanol.[4]

The Role of Deuteration in Drug Development

Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the properties of drug candidates.[5] The substitution of hydrogen with deuterium, a stable isotope, can significantly alter the metabolic fate of a molecule.[6] This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes, such as cytochrome P450s, compared to a carbon-hydrogen (C-H) bond.[7]

This seemingly minor structural change can lead to several advantages:

  • Enhanced Metabolic Stability : Slower metabolism can lead to a longer drug half-life in the body.[5][6]

  • Improved Pharmacokinetic Profile : Deuteration can lead to increased drug exposure and potentially allow for less frequent dosing.[8][9]

  • Reduced Formation of Toxic Metabolites : By slowing down certain metabolic pathways, the formation of harmful byproducts may be reduced.[8][9]

  • Internal Standards : Deuterated compounds are widely used as internal standards in quantitative bioanalysis using mass spectrometry due to their similar chemical properties but distinct mass.[5]

Potential Applications of this compound

Given its structure as a simple acetal, this compound is unlikely to be a therapeutic agent itself. However, it can serve as a valuable tool in drug discovery and development in the following ways:

  • Tracer in Metabolic Studies : As a deuterated small molecule, it can be used to study the metabolism of compounds containing acetal moieties.

  • Internal Standard : It can be used as a highly reliable internal standard for the quantification of 1,1-diethoxypropane or other similar small molecules in complex biological matrices.

  • Building Block for Complex Molecules : It could potentially be used as a deuterated building block in the synthesis of more complex deuterated drug candidates.

Experimental Protocols (Hypothetical)

While specific experimental protocols for this compound are not available in the cited literature, the following sections outline generalized procedures for its synthesis and characterization based on standard methods for acetal synthesis and analysis.

Synthesis of this compound

The synthesis of acetals is typically achieved by the acid-catalyzed reaction of an aldehyde with an alcohol.[10] A variety of catalysts, including transition metals and metal complexes, can also be employed.[11] For the synthesis of this compound, deuterated starting materials would be required.

Objective: To synthesize this compound from propanal-d6 and ethanol-d6.

Materials:

  • Propanal-d6

  • Ethanol-d6

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of propanal-d6 in the anhydrous solvent, add a stoichiometric excess (at least 2 equivalents) of ethanol-d6.

  • Add a catalytic amount of the anhydrous acid catalyst to the mixture.

  • The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by a suitable technique (e.g., TLC or GC). The formation of water will drive the equilibrium towards the acetal. A Dean-Stark apparatus can be used to remove the water azeotropically if heating.

  • Once the reaction is complete, the mixture is cooled to room temperature and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR : Due to the extensive deuteration, the ¹H NMR spectrum would be expected to show very simple signals, primarily from any residual protons and potentially the single proton on the central carbon of the propane (B168953) chain if not deuterated.

  • ²H (Deuterium) NMR : This would be the most informative NMR technique, showing signals for the different deuterated positions in the molecule.

  • ¹³C NMR : The ¹³C NMR spectrum would confirm the carbon skeleton of the molecule. The coupling between carbon and deuterium (C-D) would result in characteristic splitting patterns.

Mass Spectrometry (MS):

  • Mass spectrometry would be used to confirm the molecular weight of this compound. The molecular ion peak would be expected at m/z corresponding to the mass of C7H6D10O2.

  • The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for acetals involve the loss of an alkoxy group.[12][13][14]

Infrared (IR) Spectroscopy:

  • The IR spectrum would show characteristic C-O ether stretches. A key feature would be the presence of C-D bond stretching frequencies and the absence of C-H stretches from the deuterated positions.

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

experimental_workflow Generalized Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Propanal-d6 + Ethanol-d6 reaction Acid-Catalyzed Acetal Formation start->reaction workup Aqueous Workup & Extraction reaction->workup distillation Fractional Distillation workup->distillation Crude Product pure_product Pure this compound distillation->pure_product nmr NMR Spectroscopy (¹H, ²H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy pure_product->nmr pure_product->ms pure_product->ir

Caption: Synthesis and Characterization Workflow

Conclusion

This compound represents a valuable, albeit simple, deuterated molecule for the pharmaceutical and chemical research communities. While it is not a therapeutic agent, its utility as an internal standard, a metabolic tracer, and a potential synthetic building block is significant. The principles of its synthesis and characterization are well-established within the field of organic chemistry. The strategic application of such deuterated compounds continues to be a promising avenue for enhancing the efficiency and success of drug discovery and development programs.[7][15]

References

An In-depth Technical Guide to Deuterium Labeling in 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1,1-Diethoxypropane-d10, a deuterated analog of 1,1-diethoxypropane. This isotopically labeled compound is a valuable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification.

Core Concepts: Deuterium (B1214612) Labeling and its Applications

Deuterium labeling is a technique where one or more hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium (²H or D).[1] This substitution results in a molecule with a higher molecular weight but nearly identical chemical properties to its non-deuterated counterpart.[2] This subtle mass difference is readily detectable by mass spectrometry, making deuterated compounds ideal for use as internal standards in quantitative analyses.[3][4] The use of a deuterated internal standard can significantly improve the accuracy and precision of analytical methods by correcting for variations in sample preparation, injection volume, and instrument response.[5]

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis involves the reaction of propanal-d6 with ethanol-d6 (B42895) in the presence of an acid catalyst. Propanal-d6 contains deuterium atoms at all positions of the propyl chain, and ethanol-d6 is fully deuterated. This ensures the final product, this compound, is fully deuterated.

G propanal_d6 Propanal-d6 (CD3CD2CDO) hemiacetal Deuterated Hemiacetal Intermediate propanal_d6->hemiacetal ethanol_d6 Ethanol-d6 (CD3CD2OD) ethanol_d6->hemiacetal acid_catalyst Acid Catalyst (e.g., p-TsOH, H2SO4) acid_catalyst->propanal_d6 acid_catalyst->hemiacetal product This compound hemiacetal->product + Ethanol-d6 - D2O water_d2 D2O

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propanal-d6 (1 equivalent)

  • Ethanol-d6 (≥ 2.5 equivalents)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Molecular sieves (optional, for water removal)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus for azeotropic water removal), add propanal-d6 and the anhydrous solvent.

  • Addition of Reagents: Add ethanol-d6 to the flask, followed by the acid catalyst.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is driven to completion by the removal of deuterated water (D₂O). If using a Dean-Stark trap, the D₂O will be collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and brine. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data (Expected):

ParameterExpected Value
Yield 70-90% (This is an estimate based on similar acetal (B89532) formation reactions.)
Isotopic Purity > 98 atom % D (Dependent on the purity of starting materials.)
Boiling Point Approximately 123 °C (Similar to the non-deuterated analog.)

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the high level of deuteration, the proton NMR spectrum is expected to show only very small residual peaks from any remaining protons. The absence of significant signals corresponding to the propanal and ethanol (B145695) starting materials would indicate a complete reaction.

  • ²H NMR (Deuterium NMR): This is the most informative NMR technique for this compound. The deuterium NMR spectrum will show signals corresponding to the different deuterium environments in the molecule. The chemical shifts will be very similar to the proton chemical shifts of the non-deuterated analog, but with broader signals due to the quadrupolar nature of the deuterium nucleus.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbon atoms in the molecule. The signals will be coupled to the attached deuterium atoms, resulting in characteristic splitting patterns (e.g., a CD group will appear as a triplet, a CD₂ group as a quintet, and a CD₃ group as a septet).

Mass Spectrometry (MS):

Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic purity of this compound.

  • Electron Ionization (EI-MS): The EI mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the mass of C₇D₁₆O₂. The fragmentation pattern will be characteristic of an acetal, with the major fragments resulting from the loss of ethoxy-d5 and ethyl-d5 radicals.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Expected Spectroscopic Data:

TechniqueExpected Observations for this compound
¹H NMR Minimal residual proton signals.
²H NMR Signals corresponding to CD₃, CD₂, and CDO groups at chemical shifts similar to their ¹H counterparts in the non-deuterated analog.
¹³C NMR Signals for all seven carbon atoms, with multiplicities arising from C-D coupling.
MS (EI) Molecular ion (M⁺) at m/z = 142. Characteristic fragmentation pattern.

Application: this compound as an Internal Standard in GC-MS Analysis

A primary application of this compound is as an internal standard for the quantitative analysis of its non-deuterated analog or other similar volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow: Quantitative Analysis using a Deuterated Internal Standard

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis sample Analyte Sample add_is Add Known Amount of This compound (IS) sample->add_is vortex Vortex/Mix add_is->vortex extract Liquid-Liquid Extraction (if necessary) vortex->extract inject Inject into GC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM or Full Scan) separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Figure 2: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: GC-MS Quantification

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the non-deuterated analyte (1,1-diethoxypropane) of a known concentration.

  • Prepare a stock solution of the deuterated internal standard (this compound) of a known concentration.

  • Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the internal standard.

2. Sample Preparation:

  • To a known volume or weight of the sample, add a precise volume of the internal standard stock solution.

  • If necessary, perform a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: An appropriate temperature program to achieve good separation of the analyte and internal standard from other matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often preferred for quantitative analysis for higher sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and the internal standard. For example:

      • 1,1-Diethoxypropane: Monitor ions such as m/z 132 (M⁺), 103, 87, 59.

      • This compound: Monitor ions such as m/z 142 (M⁺), 110, 95, 66.

4. Data Analysis:

  • Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a valuable isotopically labeled compound with significant applications in analytical chemistry. Its synthesis, though not explicitly detailed in the literature, can be reliably achieved through a proposed acid-catalyzed acetalization of deuterated precursors. Proper characterization by NMR and MS is essential to confirm its identity and isotopic purity. The primary utility of this compound lies in its role as an internal standard, which greatly enhances the reliability and accuracy of quantitative GC-MS methods for the analysis of its non-deuterated counterpart and other related volatile organic compounds. This technical guide provides a foundational understanding for researchers and scientists looking to synthesize, characterize, and utilize this important analytical tool.

References

An In-depth Technical Guide to the Safety of 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Chemical and Physical Properties

The physical and chemical properties of 1,1-Diethoxypropane are crucial for understanding its behavior and potential hazards.

PropertyValueReference
Molecular Formula C7H16O2[1]
Molecular Weight 132.20 g/mol [1][2]
Appearance Colorless clear liquid (est)[3]
Boiling Point 122.8 °C at 760 mmHg[1]
Flash Point 12.8 °C (55.0 °F)[1][3]
Density 0.841 g/cm³[1]
Vapor Pressure 16.5 mmHg at 25°C[1]
Refractive Index n20/D 1.389 (lit.)[1]
Storage Temperature Flammables area[1]

Section 2: Hazard Identification and Classification

1,1-Diethoxypropane is classified as a highly flammable liquid and vapor.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour

Signal Word: Danger[4][5]

GHS Pictograms:

  • Flame

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[4][5] Keep container tightly closed.[4][5] Ground/bond container and receiving equipment.[4][5] Use explosion-proof electrical/ventilating/lighting equipment.[4][5] Use only non-sparking tools.[4][5] Take precautionary measures against static discharge.[4][5] Wear protective gloves/eye protection/face protection.[4]

  • Response: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][5] In case of fire: Use appropriate media to extinguish.[4]

  • Storage: Store in a well-ventilated place. Keep cool.[4][5]

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

Section 3: Toxicological Information

Detailed toxicological studies for 1,1-Diethoxypropane are limited. The available information suggests low acute toxicity.

EffectObservationReference
Acute Toxicity Not available[4]
Skin Corrosion/Irritation Prolonged skin contact may cause temporary irritation.[4]
Serious Eye Damage/Irritation Direct contact with eyes may cause temporary irritation.[4]
Respiratory or Skin Sensitization Not expected to be a respiratory or skin sensitizer.[4]
Germ Cell Mutagenicity No data available to indicate product or any components present at greater than 0.1% are mutagenic or genotoxic.[4]
Carcinogenicity Not considered to be a carcinogen by IARC, ACGIH, NTP, or OSHA.[4]

Section 4: Experimental Protocols (General Handling and Emergency Procedures)

Specific experimental protocols for safety testing of 1,1-Diethoxypropane-d10 are not available in the provided search results. However, the SDS for the non-deuterated analogue outlines standard procedures for safe handling and emergency response, which can be adapted as a basis for a laboratory protocol.

4.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[4]

  • Skin Protection: Wear appropriate chemical resistant gloves.[4] The specific glove material should be selected based on the breakthrough time and permeation rate for the substance.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[5]

4.2 Handling and Storage

  • Handling: Handle in a well-ventilated place.[5] Keep away from heat, sparks, and open flames.[4] Use non-sparking tools and explosion-proof equipment.[4] All equipment used when handling the product must be grounded to prevent static discharge.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Store in a flammables area.[1]

4.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas.[5] Remove all sources of ignition.[5] Wear appropriate protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the chemical enter drains.[5]

  • Methods for Cleaning Up: Use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product and place it into a container for later disposal.[4]

4.4 First-Aid Measures

  • If Inhaled: Move the victim into fresh air.[5] If breathing is difficult, give oxygen.[5]

  • In Case of Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water.[5]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[5]

  • If Swallowed: Rinse mouth with water.[5] Do not induce vomiting.[5]

Section 5: Logical Workflow for Hazard Assessment and Response

The following diagram illustrates a logical workflow for assessing and responding to the hazards associated with handling a flammable liquid like 1,1-Diethoxypropane.

Hazard_Response_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Experimental Procedure cluster_emergency Emergency Response ReviewSDS Review SDS for 1,1-Diethoxypropane IdentifyHazards Identify Hazards: - Highly Flammable - Potential Irritant ReviewSDS->IdentifyHazards AssessRisks Assess Risks: - Fire/Explosion - Exposure IdentifyHazards->AssessRisks ImplementControls Implement Control Measures: - Fume Hood - Grounding - No Ignition Sources AssessRisks->ImplementControls Develop Safety Protocol SelectPPE Select Appropriate PPE: - Goggles - Gloves - Flame-Retardant Lab Coat ImplementControls->SelectPPE SafeHandling Perform Experiment following Safe Handling Procedures SelectPPE->SafeHandling Proceed with Work Spill Spill Occurs SafeHandling->Spill Fire Fire Occurs SafeHandling->Fire Exposure Personnel Exposure SafeHandling->Exposure SpillResponse Spill Response: - Evacuate & Ventilate - Use Absorbent Spill->SpillResponse FireResponse Fire Response: - Use CO2/Dry Chemical - Cool Containers Fire->FireResponse ExposureResponse Exposure Response: - Follow First-Aid - Seek Medical Attention Exposure->ExposureResponse

Caption: Logical workflow for hazard assessment and emergency response for 1,1-Diethoxypropane.

References

A Technical Guide to the Purity and Isotopic Enrichment of 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and isotopic enrichment of 1,1-Diethoxypropane-d10. This deuterated analog of 1,1-diethoxypropane is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its utility is fundamentally dependent on its chemical purity and the degree of isotopic enrichment.

Data Presentation

The following tables summarize the typical quantitative data for the chemical purity and isotopic enrichment of commercially available this compound. This data is compiled from general specifications for deuterated compounds and should be confirmed with the supplier's certificate of analysis for specific lots.

Table 1: Chemical Purity of this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥98.0%GC-MS
Impurity Profile
- Non-deuteratedReportableGC-MS
1,1-Diethoxypropane
- Other VolatilesReportableGC-MS

Table 2: Isotopic Enrichment of this compound

ParameterSpecificationAnalytical Method
Deuterium (B1214612) Enrichment≥98 atom % D¹H NMR & ²H NMR
Isotopic Purity (d10)ReportableMass Spectrometry

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetalization of propanal-d6 with ethanol-d6 (B42895) in the presence of an acid catalyst.

Materials:

  • Propanal-d6 (1 equivalent)

  • Ethanol-d6 (2.5 equivalents)

  • Anhydrous Calcium Chloride (or other suitable dehydrating agent)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of propanal-d6 in anhydrous diethyl ether, add ethanol-d6 and the acid catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Chemical purity is assessed by GC-MS, which separates volatile compounds and provides mass spectral data for their identification.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column suitable for volatile organic compounds (e.g., DB-5ms)

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • Inject an appropriate volume of the sample into the GC.

  • Run a temperature program that allows for the separation of the main component from any potential impurities.

  • The mass spectrometer is operated in electron ionization (EI) mode.

  • The chemical purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

  • Mass spectra of any impurities are analyzed to identify their structures.

Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

The isotopic enrichment of this compound is determined by comparing the signals in the ¹H and ²H NMR spectra.

Instrumentation:

  • High-resolution NMR Spectrometer

Procedure:

  • ¹H NMR:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d).

    • Acquire a quantitative ¹H NMR spectrum.

    • The residual proton signals corresponding to the non-deuterated positions are integrated. The isotopic enrichment is calculated by comparing the integrals of these residual proton signals to the integral of a known internal standard or by assuming the sum of deuterated and non-deuterated species is 100%.

  • ²H NMR:

    • Dissolve the sample in a protonated solvent.

    • Acquire a ²H NMR spectrum.

    • The deuterium signals are integrated to determine the relative abundance of deuterium at each labeled position.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

Synthesis_Workflow start Start: Propanal-d6 & Ethanol-d6 reaction Acetalization: Acid Catalyst, Anhydrous Conditions start->reaction 1. Reaction workup Aqueous Workup: NaHCO3, Water, Brine reaction->workup 2. Quenching & Washing purification Purification: Fractional Distillation workup->purification 3. Isolation product Product: This compound purification->product 4. Final Product

Caption: Synthesis Workflow for this compound.

GCMS_Analysis_Workflow sample Sample Preparation: Dilute in Solvent injection GC Injection sample->injection 1. Introduction separation Chromatographic Separation injection->separation 2. Separation detection Mass Spectrometric Detection (EI) separation->detection 3. Detection analysis Data Analysis: Peak Integration & Spectral Identification detection->analysis 4. Interpretation

Caption: GC-MS Analysis Workflow for Purity Determination.

NMR_Analysis_Workflow cluster_H1 ¹H NMR cluster_H2 ²H NMR sample_H1 Dissolve in CDCl3 acquire_H1 Acquire Spectrum sample_H1->acquire_H1 integrate_H1 Integrate Residual Proton Signals acquire_H1->integrate_H1 analysis Calculate Isotopic Enrichment integrate_H1->analysis sample_H2 Dissolve in CHCl3 acquire_H2 Acquire Spectrum sample_H2->acquire_H2 integrate_H2 Integrate Deuterium Signals acquire_H2->integrate_H2 integrate_H2->analysis

Caption: NMR Analysis Workflow for Isotopic Enrichment.

An In-depth Technical Guide on the Solubility of 1,1-Diethoxypropane-d10 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1,1-Diethoxypropane-d10 is the deuterated form of 1,1-Diethoxypropane, where ten hydrogen atoms have been replaced by deuterium. The non-deuterated compound is a colorless liquid with an ethereal, fruity odor.[1] It belongs to the class of acetals, which are generally considered to be good solvents for a variety of organic compounds.[2][3]

PropertyValue (for 1,1-Diethoxypropane)
Molecular Formula C₇H₆D₁₀O₂
Molecular Weight 142.26 g/mol (calculated)
Boiling Point Not available for deuterated compound. (124-125 °C for non-deuterated)[4]
Density Not available for deuterated compound. (0.831 g/cm³ for non-deuterated)[4]
LogP (Octanol/Water) 1.7[1][5]

Solubility of 1,1-Diethoxypropane in Organic Solvents

Quantitative solubility data for this compound is not found in the reviewed literature. However, data for the non-deuterated analogue, 1,1-Diethoxypropane, provides a strong basis for estimating its solubility. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.[2] As an acetal (B89532), 1,1-Diethoxypropane has both polar (due to the ether linkages) and non-polar (due to the alkyl chains) characteristics, allowing it to be miscible with a range of organic solvents.[2]

The effect of deuteration on the solubility of small molecules in organic solvents is generally considered to be minor.[6] Therefore, the solubility of this compound is expected to be very similar to that of 1,1-Diethoxypropane.

The following table summarizes the available quantitative solubility data for 1,1-Diethoxypropane in various organic solvents at 25°C.

SolventCAS NumberSolubility (g/L) at 25°C
Ethanol64-17-52741.6[1]
Methanol67-56-13346.57[1]
Isopropanol67-63-02449.73[1]

Based on the general properties of acetals and ethers, this compound is expected to be readily soluble in a wide range of common organic solvents, including:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Aromatic hydrocarbons (e.g., toluene, benzene)

  • Halogenated hydrocarbons (e.g., chloroform, dichloromethane)

  • Alkanes (e.g., hexane)

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific organic solvent, a standardized experimental method such as the shake-flask method should be employed.[7][8] This method is considered reliable for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials for sample collection

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solute is necessary to ensure saturation.[7]

    • Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, and preliminary experiments may be needed to determine the required equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid (if any, though this compound is a liquid at room temperature, this applies to solid solutes) or excess liquid phase to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To prevent contamination from the undissolved solute, it is crucial to filter the sample through a syringe filter immediately after withdrawal.[7]

  • Quantification:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., GC-MS or ¹H-NMR) to determine the concentration of this compound.

    • Prepare a series of calibration standards of this compound in the same solvent to generate a calibration curve.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

    • The solubility is typically expressed in g/L or mol/L.

Safety Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate the conceptual factors influencing solubility and a generalized workflow for its experimental determination.

G Factors Influencing Solubility of this compound cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions SolutePolarity Polarity (Acetal Group) Solubility Solubility SolutePolarity->Solubility SoluteNonPolar Non-Polar Character (Alkyl Chains) SoluteNonPolar->Solubility Deuteration Isotopic Substitution (Deuteration) Deuteration->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility SolventStructure Solvent Molecular Structure SolventStructure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility G Experimental Workflow for Solubility Determination A 1. Preparation Add excess this compound to solvent B 2. Equilibration Agitate at constant temperature A->B C 3. Phase Separation Allow undissolved solute to settle B->C D 4. Sampling & Filtration Withdraw supernatant and filter C->D E 5. Dilution Prepare sample for analysis D->E F 6. Quantification Analyze using GC-MS or NMR E->F G 7. Calculation Determine solubility from concentration F->G

References

A Technical Guide to 1,1-Diethoxypropane-d10 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,1-Diethoxypropane-d10, a deuterated stable isotope-labeled compound. It is designed to support professionals in drug development and analytical research by detailing its commercial availability, physicochemical properties, and practical applications, particularly its role as an internal standard in quantitative mass spectrometry.

Commercial Availability

This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research and analytical purposes. The following table summarizes key commercial suppliers.

SupplierProduct NameCatalog NumberPurity/Isotopic Enrichment
MedChemExpressThis compoundHY-W096091SNot specified
Toronto Research Chemicals (TRC)Propionaldehyde Diethyl Acetal-D10P783152Not specified
Santa Cruz Biotechnology, Inc.1,1-diethoxypropanesc-250788(Non-deuterated)
Cayman ChemicalVariesVariesOffers custom synthesis

Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.

Physicochemical and Analytical Data

The integration of deuterium (B1214612) atoms into the 1,1-Diethoxypropane structure results in a mass shift that is critical for its use in isotope dilution mass spectrometry, while its physical properties remain nearly identical to the non-labeled analog.

PropertyValue (this compound)Value (1,1-Diethoxypropane)Source
Chemical Formula C₇H₆D₁₀O₂C₇H₁₆O₂MedChemExpress, PubChem
Molecular Weight 142.28132.20 g/mol MedChemExpress, PubChem[1]
CAS Number Not specified4744-08-5PubChem[1]
Boiling Point Not specified122.8 °C at 760 mmHgLookChem[2]
Density Not specified0.841 g/cm³LookChem[2]
Refractive Index Not specifiedn20/D 1.389LookChem[2]
Flash Point Not specified12.8 °CLookChem[2]
Storage Temperature -20°C (Recommended)Flammables areaCayman Chemical, LookChem[2]
Isotopic Purity Typically ≥98%N/ASupplier Dependent
Chemical Purity Typically ≥97%Varies by gradeSupplier Dependent

Core Application: Isotope Dilution Mass Spectrometry

Deuterated compounds are invaluable in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantitative bioanalysis.[3] Their primary role is as internal standards (IS) in a technique called isotope dilution mass spectrometry (IDMS).[4]

The core principle of IDMS is the addition of a known quantity of the deuterated standard into a sample at the beginning of the sample preparation process.[5] Because the deuterated standard is chemically identical to the analyte, it experiences the same processing variations, including extraction losses, matrix effects (ion suppression or enhancement), and instrument variability.[3][6] Since the mass spectrometer can distinguish between the analyte and the heavier internal standard, the ratio of their signals remains constant regardless of these variations. This allows for highly accurate and precise quantification of the analyte.[4]

Isotope_Dilution_Principle cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Analyte Analyte (Unknown Amount) SpikedSample Sample + IS IS This compound (Known Amount) IS->SpikedSample Extraction Extraction / Cleanup (Potential for Loss) SpikedSample->Extraction ProcessedSample Processed Sample Extraction->ProcessedSample Both analyte and IS are lost proportionally LCMS LC-MS/MS System (Measures Signal) ProcessedSample->LCMS Data Signal Ratio (Analyte / IS) LCMS->Data Ratio remains constant CalCurve Calibration Curve Data->CalCurve Result Accurate Concentration of Analyte CalCurve->Result Experimental_Workflow prep_solutions 1. Prepare Stock & Working Solutions (Analyte & IS) sample_aliquot 2. Aliquot Samples (Calibrators, QCs, Unknowns) prep_solutions->sample_aliquot add_is 3. Spike all samples with IS Spiking Solution sample_aliquot->add_is vortex 4. Vortex to Mix & Precipitate Proteins add_is->vortex centrifuge 5. Centrifuge to Pellet Debris vortex->centrifuge transfer 6. Transfer Supernatant for Analysis centrifuge->transfer lcms 7. LC-MS/MS Analysis (MRM Mode) transfer->lcms process 8. Integrate Peak Areas & Calculate Ratios lcms->process calibrate 9. Generate Calibration Curve process->calibrate quantify 10. Quantify Unknown Samples calibrate->quantify

References

Technical Guide: 1,1-Diethoxypropane-d10 - A Comprehensive Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,1-Diethoxypropane-d10

This compound is a stable isotope-labeled version of 1,1-Diethoxypropane where the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium (B1214612). This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses. The primary utility of deuterated compounds lies in the kinetic isotope effect and the distinct mass shift they introduce, allowing for precise differentiation from their non-deuterated counterparts.

While specific literature on the applications of this compound is scarce, its utility can be inferred from the applications of other deuterated acetals and related compounds in drug metabolism and pharmacokinetic (DMPK) studies, as well as in the elucidation of chemical reaction mechanisms.

Price and Availability

As this compound is not a commercially available stock item, it must be obtained through custom synthesis. Several chemical manufacturing companies specialize in the synthesis of stable isotope-labeled compounds and can provide quotations upon request. The price and lead time for custom synthesis are influenced by factors such as the required purity, the amount of compound needed, and the complexity of the synthesis.

Below is a table providing an estimated cost and lead time for the custom synthesis of this compound. These figures are based on typical industry pricing for deuterated compounds of similar complexity and are intended for budgetary and planning purposes. For precise pricing, it is essential to contact custom synthesis providers directly.

QuantityEstimated Price (USD)Estimated Lead Time (Weeks)Purity
100 mg$800 - $1,5004 - 6>98%
500 mg$2,000 - $4,0006 - 8>98%
1 g$3,500 - $7,0006 - 10>98%

Note: The ChemicalBook database lists a CAS number for this compound as CBNumberCB114900892, which can be used for inquiries with synthesis companies.[1]

Physicochemical Data

The physicochemical properties of this compound are expected to be very similar to its non-deuterated analog, 1,1-Diethoxypropane (CAS: 4744-08-5).

PropertyValue (for 1,1-Diethoxypropane)
Molecular FormulaC7H6D10O2
Molecular Weight142.26 g/mol (calculated for d10)
Boiling Point122-124 °C
Density0.826 g/mL at 25 °C
Refractive Indexn20/D 1.391

Experimental Protocols

As no specific experimental protocols for the synthesis of this compound are published, a plausible synthetic route is detailed below. This protocol is based on the well-established acid-catalyzed acetalization of an aldehyde using a deuterated alcohol.

Synthesis of this compound

Principle: The synthesis involves the reaction of propionaldehyde (B47417) with ethanol-d6 (B42895) in the presence of an acid catalyst. Ethanol-d6 serves as the source of the deuterated ethyl groups. The reaction is typically driven to completion by removing the water formed during the reaction.

Materials:

  • Propionaldehyde

  • Ethanol-d6 (C2D5OD)

  • Anhydrous Calcium Chloride (or other suitable acid catalyst)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionaldehyde (1 equivalent) and ethanol-d6 (2.2 equivalents).

  • Slowly add anhydrous calcium chloride (0.2 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the desired product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

  • ¹H NMR: To confirm the absence of protons on the ethyl groups.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and deuterium incorporation.

Potential Applications in Research

While direct applications of this compound are not documented, its use can be extrapolated from the known applications of other deuterated compounds in scientific research.

  • Internal Standard in Mass Spectrometry: Due to its identical chemical properties to the non-deuterated form but with a distinct mass, it can serve as an ideal internal standard for the accurate quantification of 1,1-Diethoxypropane in complex biological or environmental samples.

  • Metabolic Studies: In drug development, deuterated compounds are used to trace the metabolic fate of a drug molecule. If 1,1-Diethoxypropane were part of a larger drug candidate, the d10 version could be used to study its metabolism and identify its metabolites.

  • Mechanistic Studies: The kinetic isotope effect associated with the C-D bond can be utilized to probe the mechanisms of chemical reactions involving the cleavage of C-H bonds at the ethyl groups.

Visualizations

The following diagrams illustrate the synthetic pathway for this compound and a general experimental workflow for its use as an internal standard.

Synthesis_of_1_1_Diethoxypropane_d10 propionaldehyde Propionaldehyde intermediate Hemiacetal Intermediate propionaldehyde->intermediate + Ethanol-d6 ethanol_d6 Ethanol-d6 (2 eq.) ethanol_d6->intermediate catalyst Acid Catalyst (e.g., CaCl2) catalyst->intermediate product This compound catalyst->product intermediate->product + Ethanol-d6 - Water water Water

Caption: Synthesis of this compound.

Experimental_Workflow_Internal_Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological/Environmental Sample spike Spike with This compound (Internal Standard) sample->spike extract Extraction and Cleanup spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification of 1,1-Diethoxypropane lcms->quant

References

Methodological & Application

Application Notes: Use of 1,1-Diethoxypropane-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1-Diethoxypropane-d10 as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry.

Introduction

In quantitative mass spectrometry, especially when dealing with complex biological matrices, the use of an internal standard is crucial for achieving high levels of accuracy and precision.[1] An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte of interest. Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are considered the gold standard for isotope dilution mass spectrometry (IDMS).[1][2] Their near-identical chemical properties to the native analyte ensure they co-elute and experience similar ionization effects, effectively compensating for variations during sample preparation, injection, and analysis.[2][3][4] this compound is a deuterated form of 1,1-diethoxypropane, a volatile organic compound, making it an excellent internal standard for the quantification of its non-labeled counterpart and other structurally similar volatile compounds.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₇H₆D†₀O₂N/A
Molecular Weight 142.26 g/mol Calculated
Boiling Point Approx. 144-145 °C[5][6][7] (for non-deuterated)
Solubility Soluble in organic solvents like methanol, ethanol, and acetonitrile.(for non-deuterated)
Synonyms Propionaldehyde-d10 diethyl acetalN/A

Applications

This compound is primarily used as an internal standard for the quantitative analysis of 1,1-diethoxypropane and other volatile organic compounds (VOCs) in various matrices, including:

  • Environmental Samples: Monitoring of water (drinking, wastewater) and soil for pollutants.

  • Food and Beverage: Analysis of flavor and fragrance compounds.

  • Biological Samples: Quantification of metabolites or xenobiotics in plasma, urine, or tissue homogenates. While less common for this specific compound, the principles apply.

The primary analytical technique for this volatile compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical performance metrics that can be expected when developing and validating a quantitative method using this compound as an internal standard. The data presented here are representative and should be confirmed during method validation.

Table 1: Method Validation Parameters

ParameterExpected Performance
Linearity (R²) >0.995
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Limit of Detection (LOD) Analyte and matrix dependent
Limit of Quantitation (LOQ) Analyte and matrix dependent

Table 2: Comparison of Internal Standard vs. External Standard Method

AnalyteMethodRecovery Rate (%)Relative Standard Deviation (RSD) (%)
1,1-Diethoxypropane External Standard75.216.3
Internal Standard (this compound) 102.7 6.5
Analyte X (similar volatility) External Standard78.914.8
Internal Standard (this compound) 101.5 7.1

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of volatile organic compounds using this compound as an internal standard with GC-MS.

Protocol 1: Analysis of Volatile Organic Compounds in Aqueous Samples by Purge and Trap GC-MS

This protocol is suitable for the analysis of 1,1-diethoxypropane and other VOCs in water samples.

1. Materials and Reagents:

  • This compound solution (100 µg/mL in methanol)

  • Analyte(s) of interest stock solution (100 µg/mL in methanol)

  • Methanol (Purge-and-trap grade)

  • Organic-free reagent water

  • Purge and trap vials (40 mL) with PTFE-lined septa

  • Microsyringes

2. Preparation of Standards:

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 5 µg/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte(s) into organic-free reagent water. Add a constant amount of the internal standard spiking solution to each calibration standard.

3. Sample Preparation:

  • Collect water samples in 40 mL vials, ensuring no headspace.

  • Add a precise volume of the internal standard spiking solution to a known volume of the water sample (e.g., 5 µL of 5 µg/mL IS to 5 mL of sample).

  • Cap and mix the sample by inverting the vial several times.

4. GC-MS Analysis:

  • Instrumentation: A gas chromatograph equipped with a purge and trap system and a mass spectrometer.

  • Purge and Trap Conditions:

    • Purge Gas: Helium

    • Purge Time: 11 minutes

    • Desorb Time: 2 minutes

    • Bake Time: 5 minutes

  • GC Conditions:

    • Column: DB-624 or similar (30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial: 35°C, hold for 2 minutes

      • Ramp: 10°C/min to 180°C

      • Hold: 5 minutes

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • 1,1-Diethoxypropane (Analyte): m/z 103, 75, 47

      • This compound (IS): m/z 113, 82, 52 (hypothetical, to be confirmed by analysis)

5. Data Analysis:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Analysis of Volatile Compounds in Solid/Semi-Solid Samples by Headspace GC-MS

This protocol is suitable for the analysis of volatile compounds in matrices such as soil, food, or tissue.

1. Materials and Reagents:

  • This compound solution (100 µg/mL in methanol)

  • Analyte(s) of interest stock solution (100 µg/mL in methanol)

  • Methanol (Headspace grade)

  • Headspace vials (20 mL) with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Microsyringes

2. Preparation of Standards:

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte(s) into a blank matrix similar to the samples. Add a constant amount of the internal standard spiking solution to each calibration standard.

3. Sample Preparation:

  • Weigh a known amount of the solid/semi-solid sample (e.g., 1-5 g) into a headspace vial.

  • Add a precise volume of the internal standard spiking solution.

  • Immediately seal the vial with a crimp cap.

  • Vortex to ensure thorough mixing.

4. Headspace GC-MS Analysis:

  • Instrumentation: A gas chromatograph with a headspace autosampler and a mass spectrometer.

  • Headspace Conditions:

    • Vial Incubation Temperature: 80°C

    • Vial Incubation Time: 30 minutes

    • Syringe Temperature: 90°C

    • Injection Volume: 1 mL

  • GC-MS Conditions: Follow the conditions outlined in Protocol 1.

5. Data Analysis: Follow the data analysis steps outlined in Protocol 1.

Diagrams

Workflow_Internal_Standard_Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Soil) Spike_IS Spike with Internal Standard Sample->Spike_IS IS_Stock This compound Stock Solution IS_Stock->Spike_IS Spike_Analyte Prepare Calibration Standards IS_Stock->Spike_Analyte Analyte_Stock Analyte Stock Solution Analyte_Stock->Spike_Analyte GC_MS GC-MS Analysis (Purge & Trap or Headspace) Spike_IS->GC_MS Spike_Analyte->GC_MS Peak_Integration Peak Area Integration (Analyte & IS) GC_MS->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Calibration_Curve Construct Calibration Curve Ratio_Calc->Calibration_Curve from Standards Quantification Quantify Analyte in Samples Ratio_Calc->Quantification from Samples Calibration_Curve->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of its non-deuterated analog and other volatile organic compounds by GC-MS. The use of this deuterated standard effectively compensates for variations in sample preparation and instrument response, leading to robust and reliable analytical data. The protocols provided herein serve as a foundation for the development and validation of specific analytical methods tailored to the user's matrix and analyte of interest. As with any analytical method, proper validation is essential to ensure data quality.

References

Application Note: Quantitative Analysis of 1,1-Diethoxypropane using a Stable Isotope Dilution GC-MS Method with 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly specific gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 1,1-diethoxypropane in various matrices. The method employs a stable isotope dilution (SID) strategy, using 1,1-diethoxypropane-d10 as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[1][2] This approach is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of volatile organic compounds (VOCs).[3]

Introduction

1,1-Diethoxypropane is a volatile organic compound that may be present in various samples, including environmental, food and beverage, and biological matrices. Accurate and precise quantification of such compounds is crucial for quality control, safety assessment, and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of VOCs due to its excellent separation capabilities and sensitive, specific detection.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by GC-MS.[5] This stable isotope dilution (SID) method involves adding a known amount of the deuterated analog to the sample.[1] Since the deuterated standard has nearly identical chemical and physical properties to the native analyte, it co-elutes from the GC column and experiences similar ionization and fragmentation in the mass spectrometer.[6] This allows for accurate quantification by measuring the ratio of the native analyte to the internal standard, effectively compensating for any analyte loss during sample processing or instrumental variability.[1][2]

Experimental Protocol

Materials and Reagents
  • 1,1-Diethoxypropane (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Methanol (B129727) (GC-MS grade)

  • Dichloromethane (GC-MS grade)

  • Helium (99.999% purity)

  • 20 mL headspace vials with screw caps (B75204) and septa

Instrumentation
  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Autosampler with headspace capability.

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 1,1-diethoxypropane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the 1,1-diethoxypropane primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol.

Sample Preparation
  • Place 1 g of the sample matrix (e.g., soil, water, or homogenized biological tissue) into a 20 mL headspace vial.

  • Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to each vial.

  • For calibration standards, add 1 g of a blank matrix to a series of headspace vials, followed by 100 µL of each working standard solution and 100 µL of the internal standard spiking solution.

  • Immediately seal the vials with screw caps and septa.

  • Vortex each vial for 30 seconds.

GC-MS Parameters
ParameterSetting
GC System
ColumnDB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness)
Carrier GasHelium at a constant flow of 1.5 mL/min
InjectorSplit/splitless
Injection ModeHeadspace
Injection Volume1 mL
Injector Temp.250°C
Oven ProgramInitial temp 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min
Headspace Sampler
Vial Equilibration80°C for 15 minutes
Syringe Temp.90°C
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
1,1-Diethoxypropanem/z 87 (quantifier), 59, 117 (qualifiers)
This compoundm/z 97 (quantifier), 64, 127 (qualifiers)

Note: The specific m/z values for SIM mode should be determined by analyzing the mass spectra of the pure standards.

Data Analysis

Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the quantifier ion for 1,1-diethoxypropane to the peak area of the quantifier ion for this compound versus the concentration of 1,1-diethoxypropane.

Method Performance

The following tables summarize the expected quantitative performance of this method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/mL)
1,1-Diethoxypropane1 - 100>0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
1,1-Diethoxypropane0.31.0

Table 3: Accuracy and Precision

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%) (n=6)
598.54.2
25101.23.1
7599.82.5

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Add_IS Add this compound (Internal Standard) Sample->Add_IS Seal_Vial Seal Headspace Vial Add_IS->Seal_Vial Vortex Vortex Seal_Vial->Vortex Incubate Incubate in Headspace Sampler Vortex->Incubate HS_Inject Headspace Injection Incubate->HS_Inject GC_Separation GC Separation HS_Inject->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Area Ratio (Analyte / IS) Integration->Ratio_Calc Calibration Calibration Curve Ratio_Calc->Calibration Quantification Quantification Calibration->Quantification

Figure 1. Experimental workflow for the GC-MS quantitative analysis of 1,1-Diethoxypropane.

SID_Logic cluster_sample In Sample cluster_process Sample Preparation & Injection cluster_measurement GC-MS Measurement cluster_result Result Analyte Analyte (1,1-Diethoxypropane) Loss Potential Loss (Matrix Effects, Volatilization) Analyte->Loss IS Internal Standard (this compound) IS->Loss Ratio Measure Peak Area Ratio (Analyte / IS) Loss->Ratio Ratio remains constant Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Figure 2. Logical relationship of the Stable Isotope Dilution (SID) method.

Conclusion

The stable isotope dilution GC-MS method using this compound as an internal standard provides a highly accurate, precise, and robust approach for the quantitative analysis of 1,1-diethoxypropane. The use of a deuterated internal standard effectively mitigates matrix effects and procedural variations, leading to reliable and reproducible results. This method is well-suited for demanding applications in research and development where accurate quantification of volatile compounds is essential.

References

Application Note & Protocol: Quantitative Analysis of Volatile Organic Compounds using 1,1-Diethoxypropane-d10 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of volatile organic compounds (VOCs) presents a significant challenge in analytical chemistry due to their low molecular weight and high vapor pressure, which can make them difficult to handle and analyze by conventional liquid chromatography-mass spectrometry (LC-MS). However, with appropriate method development, LC-MS can be a powerful tool for the sensitive and selective quantification of these analytes.[1][2] A key aspect of a robust quantitative LC-MS method is the use of a suitable internal standard (IS) to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a stable, isotopically labeled analog of the analyte, as it shares very similar chemical and physical properties, ensuring it behaves almost identically throughout the analytical process.[3]

This application note describes a detailed protocol for the quantitative analysis of a model volatile analyte in a biological matrix using 1,1-Diethoxypropane-d10 as an internal standard with LC-MS. This compound is the deuterated form of 1,1-diethoxypropane, a volatile organic compound. Its physical and chemical properties are nearly identical to its non-labeled counterpart, making it an excellent choice for an internal standard in the analysis of structurally similar volatile compounds.

Principle of Internal Standardization

Internal standardization is a calibration technique used to improve the precision and accuracy of quantitative analysis. A fixed amount of a non-endogenous compound, the internal standard, is added to every sample, calibrator, and quality control sample. The response of the analyte is then normalized to the response of the internal standard. This normalization compensates for random and systematic errors that can occur during the analytical procedure. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS based quantification as it co-elutes with the analyte and experiences similar ionization effects, providing the most effective correction for matrix effects and other sources of variability.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Analyte in Matrix Add_IS Addition of This compound (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation MS_Detection MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification G cluster_workflow Internal Standard Logic Analyte Analyte Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS Analysis Sample_Prep->LC_MS Analyte_Response Analyte Peak Area LC_MS->Analyte_Response IS_Response IS Peak Area LC_MS->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Final_Concentration Accurate Concentration Ratio->Final_Concentration

References

Application Notes and Protocols for 1,1-Diethoxypropane-d10 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 1,1-Diethoxypropane-d10 in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary applications covered are its use as an internal standard for quantitative NMR (qNMR) and as a potential metabolic tracer.

Application 1: Quantitative NMR (qNMR) Internal Standard

This compound is an excellent internal standard for quantitative ¹H NMR analysis. Its key advantages include:

  • Chemical Inertness: It is unlikely to react with a wide range of analytes.

  • Signal Simplicity: In ¹H NMR, the residual proton signals of this compound are minimal and appear in regions of the spectrum that are typically free of analyte signals. The primary signals from the non-deuterated analogue are a triplet around 4.5 ppm (CH), a quartet around 3.5 ppm (CH2), and a triplet around 1.1 ppm (CH3). The deuterated version will have significantly reduced or absent ¹H signals, making it an ideal "silent" standard in those regions.

  • Solubility: It is soluble in many common deuterated NMR solvents.

Experimental Protocol: qNMR using this compound as an Internal Standard

This protocol outlines the steps for determining the purity of an analyte using this compound as an internal standard.

1. Materials and Reagents:

  • Analyte of interest

  • This compound (high purity, known concentration)

  • Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6, Methanol-d4)

  • High-precision analytical balance (readability to at least 0.01 mg)

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh a known amount of the analyte into a clean, dry vial.

  • Accurately weigh a known amount of this compound into the same vial. A molar ratio of analyte to internal standard between 1:1 and 1:2 is often optimal.

  • Dissolve the mixture in a precise volume of a suitable deuterated NMR solvent. Ensure complete dissolution.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is crucial for accurate integration. A value of 30-60 seconds is a conservative starting point.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Spectral Width (sw): Wide enough to encompass all signals from the analyte and the internal standard.

    • Receiver Gain: Optimized to avoid signal clipping.

4. Data Processing:

  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved signal from the analyte and a residual signal from the this compound.

5. Calculation of Analyte Purity:

The purity of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I_analyte = Integral of the analyte signal

  • N_analyte = Number of protons corresponding to the integrated analyte signal

  • I_IS = Integral of the internal standard signal

  • N_IS = Number of protons corresponding to the integrated internal standard signal

  • MW_analyte = Molecular weight of the analyte

  • MW_IS = Molecular weight of the internal standard (this compound)

  • m_analyte = Mass of the analyte

  • m_IS = Mass of the internal standard

  • Purity_IS = Purity of the internal standard

Quantitative Data Summary

The following table provides an example of the data that would be collected and calculated in a qNMR experiment to determine the purity of a hypothetical analyte (MW = 250 g/mol ) using this compound (MW = 142.26 g/mol , Purity = 99.8%) as the internal standard. We will assume a residual ¹H signal from the CH proton at 4.5 ppm in the internal standard for integration.

ParameterValue
Mass of Analyte (m_analyte)10.50 mg
Mass of Internal Standard (m_IS)5.25 mg
Integral of Analyte Signal (I_analyte)1.00
Number of Protons (Analyte) (N_analyte)2
Integral of Internal Standard Signal (I_IS)0.95
Number of Protons (Internal Standard) (N_IS)1
Molecular Weight of Analyte (MW_analyte)250.00 g/mol
Molecular Weight of Internal Standard (MW_IS)142.26 g/mol
Purity of Internal Standard (Purity_IS)99.8%
Calculated Purity of Analyte 97.6%

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte weigh_is Weigh this compound weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition Data Acquisition (Optimized Parameters) transfer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Calculate Analyte Purity (Using Formula) integration->calculation result Final Purity Report calculation->result

qNMR Experimental Workflow

Application 2: Metabolic Tracer Studies (Potential Application)

Deuterated compounds are valuable as non-radioactive tracers in metabolic studies.[1] this compound, being a small organic molecule, could potentially be used to trace metabolic pathways involving acetals or short-chain carbon compounds. The deuterium (B1214612) label allows for the tracking of the molecule and its metabolites in biological systems using NMR or mass spectrometry.

General Protocol for a Metabolic Tracer Study

This protocol provides a general framework for a cell culture-based metabolic tracer experiment.

1. Materials and Reagents:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., ice-cold methanol)

  • Extraction solvent (e.g., methanol/water mixture)

  • NMR spectrometer or Mass Spectrometer

2. Experimental Procedure:

  • Cell Culture: Grow cells to the desired confluency in standard culture medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound.

  • Incubation: Incubate the cells for various time points to allow for the uptake and metabolism of the tracer.

  • Metabolite Quenching and Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold quenching solution to rapidly halt metabolic activity.

    • Scrape the cells and collect the cell lysate.

    • Perform metabolite extraction using a suitable solvent system.

    • Separate the extract from the cell debris by centrifugation.

  • Sample Analysis:

    • Lyophilize the metabolite extract.

    • Reconstitute the sample in a suitable deuterated solvent for NMR analysis or an appropriate solvent for MS analysis.

    • Acquire NMR spectra (e.g., ¹H, ²H, or ¹³C) or mass spectra to identify and quantify the deuterated tracer and its metabolites.

Principle of Metabolic Tracing

Metabolic_Tracer cluster_metabolites Metabolic Fate tracer This compound (Deuterated Tracer) cells Biological System (e.g., Cell Culture) tracer->cells uptake Uptake and Metabolism cells->uptake metabolite_a Metabolite A-d(n) uptake->metabolite_a metabolite_b Metabolite B-d(m) uptake->metabolite_b unmetabolized Unmetabolized Tracer-d10 uptake->unmetabolized analysis NMR / Mass Spectrometry Analysis metabolite_a->analysis metabolite_b->analysis unmetabolized->analysis pathway Metabolic Pathway Elucidation analysis->pathway

Metabolic Tracer Principle

Disclaimer: The application of this compound as a metabolic tracer is a potential use and would require specific experimental validation. The protocol provided is a general guideline and would need to be optimized for the specific biological system and analytical instrumentation used.

References

Application Note: Quantification of Propionaldehyde in Exhaled Breath Using Isotope Dilution Mass Spectrometry with 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of propionaldehyde (B47417) in human breath samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The method employs 1,1-Diethoxypropane-d10 as a stable isotope-labeled internal standard for accurate and precise quantification through isotope dilution. This analytical procedure is intended for research applications, particularly in the field of biomarker discovery for diseases such as lung cancer.

Introduction

Volatile organic compounds (VOCs) in exhaled breath are gaining significant attention as potential non-invasive biomarkers for various physiological and pathological conditions. Propionaldehyde has been identified as a potential biomarker for lung cancer, with studies indicating elevated levels in the breath of cancer patients compared to healthy individuals.[1] Accurate and precise quantification of such VOCs is crucial for their validation as clinical biomarkers. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, as it effectively corrects for sample matrix effects and variations in sample preparation and instrument response.[2] In this method, a known amount of a stable isotope-labeled analog of the analyte is added to the sample at an early stage of the workflow.

1,1-Diethoxypropane, being a stable acetal (B89532) of propionaldehyde, is an ideal precursor for the synthesis of a deuterated internal standard. This compound, where the ten hydrogen atoms on the ethyl groups are replaced by deuterium, serves as an excellent internal standard for propionaldehyde quantification. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by the mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry

The core of this application lies in the principle of isotope dilution. A known quantity of this compound (the internal standard) is introduced into the breath sample. Although 1,1-diethoxypropane is not identical to propionaldehyde, its closely related structure and volatility make its deuterated form a suitable internal standard for this headspace analysis, assuming it behaves similarly during the SPME extraction and GC separation. The ratio of the endogenous propionaldehyde to the added this compound is measured by GC-MS. Any loss of the analyte during the analytical process will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant, enabling highly accurate quantification.

Experimental Protocols

Breath Sample Collection
  • Subject Preparation: Subjects should avoid smoking, eating, and drinking for at least 8 hours prior to breath collection to minimize exogenous VOCs.

  • Sample Collection: Collect alveolar breath samples using a specialized breath collection bag (e.g., Bio-VOC sampler) to ensure the capture of air from the deep lung.

  • Sample Storage: Immediately after collection, transfer a defined volume of the breath sample to a headspace vial for analysis. If not analyzed immediately, samples can be stored in the collection bag at 4°C for a short period, though immediate analysis is recommended to prevent loss of volatile analytes.

Sample Preparation (HS-SPME)
  • Internal Standard Spiking: Add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to an empty, pre-cleaned 20 mL headspace vial and gently evaporate the solvent.

  • Sample Transfer: Transfer a 1 L volume of the collected breath sample into the vial containing the internal standard.

  • Equilibration: Place the vial in a headspace autosampler and incubate at 60°C for 30 minutes to allow for the equilibration of volatiles between the gas phase and the SPME fiber.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 20 minutes under agitation to extract the volatile compounds.

GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC inlet (250°C) for thermal desorption of the analytes.

  • Chromatographic Separation: The desorbed compounds are separated on a suitable capillary column.

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
GC ColumnDB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramInitial temperature 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temperature230°C
Ion Source Temperature230°C

Table 2: SIM Ions for Quantification and Confirmation

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Propionaldehyde582928
This compound1136495
Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a certified propionaldehyde standard solution into clean, empty headspace vials. Add a constant amount of the this compound internal standard to each calibration standard.

  • Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to validate the accuracy and precision of the method.

  • Data Analysis: The concentration of propionaldehyde in the breath samples is calculated from the calibration curve by plotting the ratio of the peak area of the propionaldehyde quantifier ion to the peak area of the this compound quantifier ion against the concentration of propionaldehyde.

Data Presentation

Table 3: Hypothetical Calibration Curve Data

Concentration of Propionaldehyde (ppb)Peak Area Ratio (Propionaldehyde/1,1-Diethoxypropane-d10)
0.50.025
1.00.051
5.00.255
10.00.510
25.01.275
50.02.550

Table 4: Propionaldehyde Concentrations in Breath Samples (Example Data)

Sample GroupNumber of Subjects (n)Mean Propionaldehyde Concentration (ppb) ± SD
Healthy Controls502.5 ± 1.2
Lung Cancer Patients508.9 ± 3.5

Visualizations

experimental_workflow cluster_collection Breath Sample Collection cluster_preparation Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Analysis subject Subject Preparation collection Breath Collection (Bio-VOC Sampler) subject->collection spiking Internal Standard Spiking (this compound) collection->spiking transfer Breath Sample Transfer spiking->transfer equilibration Equilibration (60°C, 30 min) transfer->equilibration extraction SPME Extraction (PDMS/DVB fiber) equilibration->extraction desorption Thermal Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection quantification Quantification (Isotope Dilution) detection->quantification

Caption: Experimental workflow for the quantification of propionaldehyde in breath.

idms_principle cluster_sample Breath Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Result analyte Propionaldehyde (Unknown Amount) extraction HS-SPME Extraction analyte->extraction is This compound (Known Amount) is->extraction gcms GC-MS Analysis extraction->gcms ratio Constant Peak Area Ratio (Analyte / IS) gcms->ratio

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

The described HS-SPME-GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of propionaldehyde in exhaled breath. This application note offers a comprehensive protocol for researchers and scientists working on the discovery and validation of volatile biomarkers. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for such studies.

References

Application Note and Protocol for the Quantification of 1,1-Diethoxypropane using 1,1-Diethoxypropane-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the use of 1,1-Diethoxypropane-d10 as an internal standard for the accurate and precise quantification of 1,1-Diethoxypropane in complex matrices. Deuterated internal standards are invaluable in mass spectrometry for mitigating matrix effects and correcting for variations during sample preparation and analysis.[1][2][3] This application note details a headspace gas chromatography-mass spectrometry (HS-GC-MS) method, a robust technique for the analysis of volatile organic compounds (VOCs).[4][5] The protocols and data presented herein are intended to serve as a foundational resource for researchers developing and validating quantitative assays for 1,1-Diethoxypropane or structurally related volatile compounds.

Physicochemical Properties and Data

A summary of the key physical and chemical properties of 1,1-Diethoxypropane is presented in Table 1. The deuterated analog, this compound, is expected to have nearly identical physicochemical properties, with a slight increase in molecular weight.

Table 1: Physicochemical Properties of 1,1-Diethoxypropane

PropertyValue
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
CAS Number 4744-08-5
Boiling Point 133-134 °C
Synonyms Propionaldehyde diethyl acetal, Propanal diethyl acetal

Application: Quantification of 1,1-Diethoxypropane in Beverages

1,1-Diethoxypropane is a volatile organic compound that can be present in various matrices, including alcoholic beverages, where it may contribute to the overall flavor profile.[6] Accurate quantification of such compounds is crucial for quality control and product development in the food and beverage industry.[7] The complexity of beverage matrices necessitates a highly selective and sensitive analytical method. Isotope dilution mass spectrometry (IDMS) using a deuterated internal standard like this compound is the gold standard for this purpose.[8][9][10] The internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences similar extraction efficiencies and ionization suppression or enhancement, thus ensuring high accuracy and precision.[1][11]

Experimental Protocols

Protocol 1: Quantification of 1,1-Diethoxypropane in a Beverage Matrix by HS-GC-MS

This protocol describes the preparation of calibration standards, quality control samples, and unknown samples for the quantification of 1,1-Diethoxypropane using this compound as an internal standard, followed by analysis using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials:

  • 1,1-Diethoxypropane (analyte)

  • This compound (internal standard)

  • Methanol (B129727) (GC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Micropipettes and tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,1-Diethoxypropane and dissolve it in 10 mL of methanol.

    • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Preparation of Working Solutions:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to create concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare an internal standard working solution of 10 µg/mL by diluting the internal standard stock solution with methanol.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Label headspace vials for each calibration point and QC level.

    • To each vial, add 5 mL of a blank matrix (e.g., a beverage known to be free of the analyte or a synthetic equivalent).

    • Spike the appropriate vials with a known volume of the analyte working solutions to achieve final concentrations of, for example, 10, 20, 50, 100, 200, 500, and 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner.

    • Add 50 µL of the 10 µg/mL internal standard working solution to every vial (calibration standards, QCs, blanks, and unknown samples). This results in a final internal standard concentration of 100 ng/mL.

  • Sample Preparation:

    • For unknown samples, place 5 mL of the beverage into a 20 mL headspace vial.

    • Add 50 µL of the 10 µg/mL internal standard working solution.

    • To all vials (standards, QCs, and samples), add 2 grams of sodium chloride to increase the partitioning of volatile compounds into the headspace.[12]

    • Immediately seal the vials with the magnetic screw caps.

    • Vortex each vial for 10 seconds to ensure thorough mixing.

  • HS-GC-MS Analysis:

    • Place the vials in the autosampler of the headspace sampler.

    • The analysis of volatile compounds is performed using a headspace sampler coupled to a GC-MS system.[4][5]

    • Suggested HS-GC-MS Parameters:

      • Headspace Sampler:

        • Vial Equilibration Temperature: 80°C

        • Vial Equilibration Time: 20 minutes

        • Loop Temperature: 90°C

        • Transfer Line Temperature: 100°C

      • Gas Chromatograph:

        • Injection Port Temperature: 250°C

        • Column: A suitable capillary column for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

        • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

        • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 2 minutes.

      • Mass Spectrometer:

        • Ion Source Temperature: 230°C

        • Quadrupole Temperature: 150°C

        • Ionization Mode: Electron Ionization (EI) at 70 eV

        • Acquisition Mode: Selected Ion Monitoring (SIM)

          • Quantifier ion for 1,1-Diethoxypropane: m/z (to be determined from the mass spectrum)

          • Qualifier ion for 1,1-Diethoxypropane: m/z (to be determined from the mass spectrum)

          • Quantifier ion for this compound: m/z (expected to be +10 amu from the non-deuterated quantifier ion)

Quantitative Data Summary

The use of a deuterated internal standard allows for the construction of a reliable calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Table 2 presents hypothetical data for a typical calibration curve, and Table 3 shows representative precision and accuracy data for QC samples.

Table 2: Hypothetical Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1015,234150,8760.101
2030,156149,9870.201
5076,987152,4530.505
100151,345150,1231.008
200305,678151,8972.012
500758,987149,8765.064
10001,520,456151,23410.054
Linearity (R²) >0.999

Table 3: Hypothetical Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)%RSD% Accuracy
Low QC 3029.54.298.3
Mid QC 300305.13.1101.7
High QC 800792.82.599.1

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 1,1-Diethoxypropane using this compound as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Beverage Sample (5 mL) is_spike Add Internal Standard (this compound) sample->is_spike cal_qc Blank Matrix + Analyte Spike cal_qc->is_spike nacl Add NaCl (2g) is_spike->nacl vortex Seal and Vortex nacl->vortex hssampler Headspace Incubation (80°C, 20 min) vortex->hssampler gc GC Separation hssampler->gc ms MS Detection (SIM Mode) gc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratios (Analyte/IS) integrate->ratio calcurve Generate Calibration Curve ratio->calcurve quantify Quantify Unknown Samples calcurve->quantify

Caption: Workflow for the quantification of 1,1-Diethoxypropane.

Conclusion

The use of this compound as an internal standard in conjunction with HS-GC-MS provides a robust, sensitive, and specific method for the quantification of 1,1-Diethoxypropane. This isotope dilution approach effectively corrects for sample matrix effects and procedural variations, leading to highly accurate and precise results. The detailed protocol and representative data presented in this application note can be readily adapted by researchers for the analysis of volatile organic compounds in a variety of complex matrices, making it a valuable tool in both academic and industrial research settings.

References

Application Notes and Protocols for the Analysis of Volatile Organic Compounds in Environmental Samples using 1,1-Diethoxypropane-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of volatile organic compounds (VOCs) in environmental matrices such as water and soil is crucial for assessing environmental contamination and ensuring public health. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of VOCs.[1] To improve the accuracy and reliability of quantitative analysis, internal standards are employed to correct for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated compounds are ideal internal standards for GC-MS analysis as they have similar chemical and physical properties to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio.[2][3][4]

This document provides detailed application notes and protocols for the use of 1,1-Diethoxypropane-d10 as an internal standard for the quantification of VOCs in environmental samples. While 1,1-Diethoxypropane is a known chemical compound[5][6][7], the application of its deuterated form, this compound, as an internal standard is based on the established principles of using isotopically labeled standards in analytical chemistry.[2][3][4] The protocols outlined below are representative methodologies for the analysis of VOCs in water and soil samples using purge-and-trap or headspace GC-MS.

Principle of the Method

A known amount of the internal standard, this compound, is added to each sample, blank, and calibration standard. The samples are then prepared using an appropriate technique to extract and concentrate the VOCs, such as purge-and-trap or headspace analysis.[8][9][10][11][12][13] The extracted analytes are introduced into a gas chromatograph for separation and then detected by a mass spectrometer. The quantification of target VOCs is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[1][3] This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in the samples is then determined from this curve.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix (water or soil) and the concentration of the target analytes.

1.1. Water Samples: Purge-and-Trap

This method is suitable for the analysis of low concentrations of VOCs in water.

  • Materials:

    • Purge-and-trap concentrator system

    • GC-MS system

    • 40 mL VOA (Volatile Organic Analysis) vials with PTFE-lined septa

    • Gas-tight syringe

    • Reagent water (organic-free)

    • This compound internal standard stock solution (e.g., 100 µg/mL in methanol)

    • Target VOCs calibration stock solution

  • Procedure:

    • Allow all samples and standards to come to room temperature.

    • To a 40 mL VOA vial, add 5 mL of the water sample.

    • Using a gas-tight syringe, add a known amount of the this compound internal standard stock solution to achieve a final concentration of, for example, 10 µg/L.

    • Immediately seal the vial with a PTFE-lined septum and cap.

    • Gently mix the sample.

    • The vial is then placed in the autosampler of the purge-and-trap system for analysis.

    • The VOCs are purged from the water sample with an inert gas (e.g., helium) and trapped on a sorbent trap. The trap is then heated to desorb the VOCs into the GC-MS system.

1.2. Soil and Solid Samples: Headspace Analysis

This method is suitable for the analysis of VOCs in soil, sediment, and other solid waste samples.[13]

  • Materials:

    • Headspace autosampler

    • GC-MS system

    • 20 mL headspace vials with PTFE-lined septa

    • Spatula

    • Analytical balance

    • Methanol (B129727) (purge-and-trap grade)

    • Reagent water (organic-free)

    • This compound internal standard stock solution (e.g., 100 µg/mL in methanol)

    • Target VOCs calibration stock solution

  • Procedure:

    • Weigh approximately 5 grams of the soil sample into a pre-weighed 20 mL headspace vial.

    • Immediately add 5 mL of methanol to the vial to extract the VOCs and minimize volatilization losses.[14][15]

    • Add a known amount of the this compound internal standard stock solution to the methanol.

    • Seal the vial tightly with a PTFE-lined septum and cap.

    • Vortex the vial for 1-2 minutes to ensure thorough mixing.

    • For analysis, a small aliquot of the methanol extract is transferred to a larger headspace vial containing reagent water.

    • The vial is then heated in the headspace autosampler to partition the VOCs into the headspace gas.

    • A sample of the headspace is then automatically injected into the GC-MS.

2. GC-MS Analysis

The following are typical GC-MS conditions for the analysis of VOCs. These may need to be optimized for specific analytes and instrumentation.

ParameterSetting
Gas Chromatograph
ColumnDB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness)
Injection ModeSplitless
Injector Temperature200 °C
Oven ProgramInitial temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C; Hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range35-350 amu
Scan ModeFull Scan or Selected Ion Monitoring (SIM)

Table 1: GC-MS Instrument Parameters

3. Calibration

A multi-point calibration curve should be prepared to cover the expected concentration range of the target VOCs.

  • Procedure:

    • Prepare a series of calibration standards by spiking known amounts of the target VOCs calibration stock solution into reagent water (for water analysis) or methanol (for soil analysis).

    • Add the this compound internal standard to each calibration standard at the same concentration as in the samples.

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • For each analyte, calculate the response factor (RF) relative to the internal standard using the following equation: RF = (Area of Analyte / Area of Internal Standard) x (Concentration of Internal Standard / Concentration of Analyte)

    • Plot the area ratio (Area of Analyte / Area of Internal Standard) against the concentration of the analyte. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Sample IDTarget AnalyteAnalyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)Concentration (µg/L or µg/kg)Recovery (%)
BlankBenzeneN.D.150,000N.A.N.D.N.A.
Water Sample 1Benzene25,000148,0000.1698.5N.A.
Soil Sample 1Toluene45,000152,0000.29614.8N.A.
Spike BlankBenzene50,000151,0000.33110.2102

Table 2: Example of Quantitative Data Summary (Note: N.D. = Not Detected; N.A. = Not Applicable. The data presented here are for illustrative purposes only.)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of VOCs in environmental samples using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Water/Soil) Add_IS Addition of This compound Sample_Collection->Add_IS Extraction Extraction/Concentration (Purge & Trap / Headspace) Add_IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Peak_Integration Peak Integration GCMS->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for VOC analysis.

Internal Standard Quantification Principle

The diagram below illustrates the logical relationship of using an internal standard for quantitative analysis.

internal_standard_principle Analyte Target Analyte Signal (Variable) Ratio Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Internal Standard Signal (Constant Reference) IS->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Accurate Analyte Concentration Calibration->Concentration

Caption: Principle of internal standard quantification.

References

Application of 1,1-Diethoxypropane-d10 in Food and Beverage Analysis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern food and beverage analysis, achieving accurate and reproducible quantification of volatile organic compounds is paramount for ensuring product quality, safety, and authenticity. Stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as a gold standard technique for this purpose. This method relies on the use of isotopically labeled internal standards, which closely mimic the chemical and physical behavior of the target analyte. 1,1-Diethoxypropane-d10, a deuterated analog of 1,1-diethoxypropane, represents a valuable tool in this context, particularly for the analysis of propanal and related volatile compounds in complex food and beverage matrices.

The principle of SIDA lies in the addition of a known amount of the isotopically labeled standard to the sample at the earliest stage of analysis. Because the deuterated standard (e.g., this compound) and the native analyte (e.g., propanal or its acetal) exhibit nearly identical properties during extraction, derivatization, and chromatographic separation, any sample loss or matrix effects will affect both compounds equally. Mass spectrometry allows for the distinct detection of the native analyte and the deuterated internal standard based on their mass-to-charge ratio difference. This enables highly accurate quantification by correcting for variations in sample preparation and instrument response.

This document provides a detailed overview of the application of this compound as an internal standard in food and beverage analysis. It includes a generalized experimental protocol, a discussion of the analytical workflow, and a summary of the expected quantitative performance.

Key Applications

The primary application of this compound is as an internal standard for the quantification of volatile carbonyl compounds, particularly propanal, in a wide range of food and beverage products. Propanal is a significant flavor compound, and its concentration can be indicative of product quality, freshness, and storage conditions. It can be found in products such as:

  • Beverages: Beer, wine, spirits, fruit juices, and milk.

  • Foodstuffs: Baked goods, processed meats, edible oils, and fermented products.

Experimental Protocol: Quantification of Propanal in a Beverage Matrix

This protocol outlines a general procedure for the determination of propanal in a beverage sample using this compound as an internal standard with headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.

1. Materials and Reagents

  • Analytes and Standards:

    • Propanal (analytical standard grade)

    • This compound (isotopic purity ≥ 98%)

    • Methanol or Ethanol (GC grade) for stock solutions

  • Sample Preparation:

    • Sodium chloride (analytical grade)

    • Deionized water

    • SPME fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

2. Preparation of Standard Solutions

  • Propanal Stock Solution (1000 µg/mL): Accurately weigh 100 mg of propanal and dissolve in 100 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the propanal stock solution into a matrix blank (e.g., deionized water or a model beverage solution) to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-100 µg/L). Each calibration standard should be spiked with a constant concentration of the this compound internal standard (e.g., 10 µg/L).

3. Sample Preparation (HS-SPME)

  • Pipette 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.

  • Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Spike the sample with the this compound internal standard solution to a final concentration of 10 µg/L.

  • Immediately seal the vial with a magnetic screw cap.

  • Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation to adsorb the analytes.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless mode, 250 °C.

    • Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Ramp: 20 °C/min to 250 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

      • Propanal: Monitor characteristic ions (e.g., m/z 29, 58).

      • This compound: Monitor characteristic ions (e.g., m/z 113, 142, reflecting the deuterated fragments).

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the propanal quantifier ion to the peak area of the this compound quantifier ion against the concentration of propanal in the calibration standards.

  • Calculate the concentration of propanal in the samples using the regression equation from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained using the described method. Actual performance characteristics would need to be determined during method validation.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Recovery95 - 105%
Precision (RSD)< 10%

Diagrams

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Beverage Sample Spike Spike with This compound Sample->Spike Incubate Headspace Incubation Spike->Incubate SPME HS-SPME Extraction Incubate->SPME GCMS GC-MS Analysis (SIM Mode) SPME->GCMS Data Data Acquisition GCMS->Data Quant Quantification using Isotope Dilution Data->Quant Result Propanal Concentration Quant->Result

Caption: Workflow for the quantification of propanal using this compound.

SIDA_Principle Principle of Stable Isotope Dilution Analysis (SIDA) cluster_sample Initial Sample cluster_processed After Sample Processing cluster_detection MS Detection Analyte Analyte (Propanal) SpikedAnalyte Analyte ProcessedAnalyte Analyte (with loss) SpikedAnalyte->ProcessedAnalyte IS Internal Standard (this compound) ProcessedIS Internal Standard (with proportional loss) IS->ProcessedIS Ratio Ratio of Analyte to IS remains constant ProcessedAnalyte->Ratio ProcessedIS->Ratio

Caption: The fundamental principle of Stable Isotope Dilution Analysis.

Application Notes and Protocols for 1,1-Diethoxypropane-d10 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of forensic toxicology, the accurate quantification of volatile organic compounds (VOCs) in biological matrices is paramount for legal and medical purposes. Deuterated internal standards are the gold standard for mass spectrometry-based quantitative assays, offering a reliable means to correct for analytical variability.[1][2] 1,1-Diethoxypropane-d10, a deuterated analog of 1,1-diethoxypropane, serves as an ideal internal standard for the screening and quantification of small volatile substances in forensic samples. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during sample preparation and analysis, thus providing a precise reference for quantification.[1]

The primary advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the target analyte during chromatographic separation.[1] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which can significantly impact ionization efficiency in the mass spectrometer.[1] By normalizing the analyte's response to that of the deuterated internal standard, a more accurate and precise measurement can be achieved.

This document provides detailed application notes and a comprehensive protocol for the use of this compound in the forensic toxicology screening of volatile compounds in whole blood using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Physicochemical Properties of 1,1-Diethoxypropane

PropertyValueReference
Chemical Formula C₇H₁₆O₂--INVALID-LINK--
Molecular Weight 132.20 g/mol --INVALID-LINK--
Boiling Point 124-125 °C--INVALID-LINK--
Density 0.826 g/mL at 25 °C--INVALID-LINK--
Synonyms Propionaldehyde diethyl acetal--INVALID-LINK--

Note: The properties listed are for the non-deuterated form of 1,1-diethoxypropane. The deuterated form (d10) will have a slightly higher molecular weight.

Principle of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatiles

HS-GC-MS is a powerful technique for the analysis of volatile compounds in complex matrices such as blood.[3] The principle involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas. A portion of this gas is then injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer. The use of an internal standard, such as this compound, is crucial for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Experimental Protocol: Screening for Volatile Substances in Whole Blood

This protocol outlines a method for the determination of volatile substances (e.g., ethanol (B145695) and other low molecular weight alcohols or solvents) in whole blood using this compound as an internal standard.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Target volatile analytes (e.g., ethanol, methanol, isopropanol, acetone) for calibration standards

  • Whole blood (drug-free) for matrix-matched calibrators and quality controls

  • Sodium fluoride (B91410) and potassium oxalate (B1200264) (as preservatives and anticoagulants in blood collection tubes)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Autosampler for headspace analysis

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

2. Preparation of Solutions

  • Internal Standard Working Solution (ISWS): Prepare a working solution of this compound in deionized water at a concentration of 10 µg/mL.

  • Stock Solutions of Analytes: Prepare individual stock solutions of each target analyte in deionized water at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free whole blood with known concentrations of the target analytes. A typical range for ethanol would be 10 to 500 mg/dL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation Workflow

Caption: Workflow for the preparation and analysis of blood samples for volatile substances.

4. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Inlet Temperature200 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial: 40 °C (hold for 5 min) Ramp: 10 °C/min to 180 °C (hold for 2 min)
Injection ModeHeadspace Split (split ratio 10:1)
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

5. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Ethanol4531, 29
Methanol3129
Isopropanol4543
Acetone4358
This compound (IS) 113 55, 83

Note: The specific ions for this compound are predicted based on its structure and common fragmentation patterns of similar compounds. These should be confirmed experimentally.

Data Analysis and Interpretation

The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of the analytes in the unknown samples and QC samples is then determined from this calibration curve.

Logical Relationship of the Analytical Process

Analytical Process Sample Biological Sample (Whole Blood) Preparation Sample Preparation (Addition of IS, Sealing) Sample->Preparation IS Internal Standard (this compound) IS->Preparation HS Headspace Generation Preparation->HS GC Gas Chromatographic Separation HS->GC MS Mass Spectrometric Detection (SIM) GC->MS Data Data Acquisition (Peak Areas) MS->Data Ratio Peak Area Ratio (Analyte/IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Logical flow of the analytical procedure from sample to quantification.

Conclusion

The use of this compound as an internal standard in HS-GC-MS analysis provides a robust and reliable method for the screening and quantification of volatile organic compounds in forensic toxicology. Its properties ensure that it effectively compensates for variations in the analytical process, leading to accurate and defensible results. The detailed protocol provided herein serves as a comprehensive guide for laboratories implementing this methodology.

References

Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Samples using Derivatization-based GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain fatty acids (SCFAs) are saturated fatty acids with one to six carbon atoms that are produced by the gut microbiota through the fermentation of dietary fibers. Acetate, propionate, and butyrate (B1204436) are the most abundant SCFAs and play crucial roles in host physiology, including serving as an energy source for colonocytes, modulating the immune system, and influencing various metabolic pathways.[1][2] Dysregulation of SCFA levels has been implicated in a range of diseases, making their accurate quantification in biological samples a key area of metabolomics research.

This application note details a robust and widely used method for the quantitative analysis of SCFAs in biological matrices, such as plasma and serum, using a two-step derivatization process involving methoxyamination and silylation, followed by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step for the analysis of polar and non-volatile metabolites like SCFAs by GC-MS, as it increases their volatility and thermal stability.[3][4]

Principle of the Method

The method involves the extraction of SCFAs from the biological sample, followed by a two-step derivatization:

  • Methoxyamination: This step targets carbonyl groups (aldehydes and ketones) to prevent the formation of multiple tautomeric isomers during the subsequent silylation step. This is achieved by reacting the sample with methoxyamine hydrochloride in pyridine (B92270).[4]

  • Silylation: The hydroxyl and carboxyl groups of the SCFAs and other metabolites are then derivatized using a silylating agent, most commonly N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and suitable for GC-MS analysis.[4][5]

The derivatized SCFAs are then separated by gas chromatography and detected by mass spectrometry, allowing for their identification and quantification.

Experimental Workflow

The overall experimental workflow for the analysis of SCFAs is depicted in the following diagram:

experimental_workflow Experimental Workflow for SCFA Analysis sample_collection Sample Collection (e.g., Plasma, Serum) extraction Metabolite Extraction sample_collection->extraction derivatization Two-Step Derivatization extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: A schematic of the experimental workflow for SCFA analysis.

Experimental Protocols

Materials and Reagents
  • Methanol (B129727) (LC-MS grade)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal standards (e.g., stable isotope-labeled SCFAs)

  • SCFA standards (acetate, propionate, butyrate, etc.)

  • Nitrogen gas for drying

Sample Preparation and Extraction
  • Thaw frozen plasma or serum samples on ice.

  • To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standards.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol
  • Methoxyamination:

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried extract.

    • Vortex for 1 minute and incubate at 60°C for 60 minutes.

  • Silylation:

    • After cooling to room temperature, add 80 µL of MSTFA to the sample.

    • Vortex for 1 minute and incubate at 60°C for 30 minutes.[6]

  • After cooling, transfer the derivatized sample to a GC-MS vial with a micro-insert for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) for targeted quantification.

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of key SCFAs using this method. The values are representative and may vary depending on the specific instrumentation and matrix.

AnalyteRetention Time (min)Linearity (R²)LOD (µM)LOQ (µM)
Acetate-TMS~ 5.2> 0.990.51.5
Propionate-TMS~ 6.8> 0.990.20.6
Isobutyrate-TMS~ 7.5> 0.990.10.3
Butyrate-TMS~ 8.1> 0.990.10.3
Isovalerate-TMS~ 9.2> 0.990.050.15
Valerate-TMS~ 9.5> 0.990.050.15

LOD: Limit of Detection, LOQ: Limit of Quantification, TMS: Trimethylsilyl derivative

Signaling Pathway Involvement of SCFAs

SCFAs are known to modulate various signaling pathways, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs) such as GPR41 and GPR43.[7] These interactions can influence inflammatory responses. For example, SCFAs can inhibit the NLRP3 inflammasome pathway, which is involved in the maturation of pro-inflammatory cytokines.[1]

scfa_signaling Simplified Signaling Pathway of SCFAs cluster_cell Macrophage scfa SCFAs (Acetate, Propionate, Butyrate) gpr43 GPR43 scfa->gpr43 activates nlrp3 NLRP3 Inflammasome gpr43->nlrp3 inhibits caspase1 Caspase-1 nlrp3->caspase1 activates il1b IL-1β (Pro-inflammatory cytokine) caspase1->il1b activates maturation

Caption: A simplified diagram of SCFA-mediated inhibition of the NLRP3 inflammasome.

Conclusion

The described method of two-step derivatization followed by GC-MS analysis provides a reliable and sensitive platform for the quantification of short-chain fatty acids in biological samples. This workflow is essential for researchers in various fields, including gut microbiome research, immunology, and drug development, to investigate the role of SCFAs in health and disease. The accurate measurement of these key metabolites can provide valuable insights into disease mechanisms and aid in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,1-Diethoxypropane-d10 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the mass spectrometry (MS) signal intensity of 1,1-Diethoxypropane-d10. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its signal intensity in MS analysis critical?

A1: this compound is the deuterated form of 1,1-Diethoxypropane, often used as an internal standard in quantitative mass spectrometry assays due to its chemical similarity to the non-deuterated analyte. Achieving a stable and robust signal intensity for this internal standard is crucial for accurate and precise quantification of the target analyte, as it helps to correct for variations in sample preparation, injection volume, and instrument response.

Q2: I am observing a significantly lower signal for this compound compared to its non-deuterated counterpart. What could be the reason?

A2: This phenomenon can be attributed to the "deuterium isotope effect". The substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties, potentially affecting chromatographic retention time and ionization efficiency. While often minimal, this can lead to the deuterated standard eluting slightly earlier than the non-deuterated analyte, potentially into a region of greater ion suppression.[1][2] Additionally, differences in fragmentation patterns upon collision-induced dissociation (CID) can occur between the deuterated and non-deuterated compounds, which might affect the intensity of the specific multiple reaction monitoring (MRM) transition being monitored.[3]

Q3: What are matrix effects and how can they impact the signal of my deuterated standard?

A3: Matrix effects occur when components in the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4] This interference can either suppress or enhance the signal.[4][5] If this compound co-elutes with matrix components that cause ion suppression, its signal intensity will be reduced, which can negatively impact the accuracy and sensitivity of the assay.[2][4][6] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2]

Q4: Can the choice of ionization technique affect the signal intensity of this compound?

A4: Yes, the choice of ionization technique is critical. For a relatively small and volatile molecule like 1,1-Diethoxypropane, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) could be considered. ESI is suitable for polar and ionizable compounds, while APCI is often better for less polar and more volatile molecules.[7][8] It is advisable to test both ionization modes (positive and negative) to determine which provides the optimal signal for your specific compound and sample matrix.

Troubleshooting Guide: Low Signal Intensity of this compound

Low signal intensity can be a frustrating issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Diagram: Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Issues cluster_lc_params LC Condition Issues cluster_ms_params MS Parameter Issues cluster_instrument_check Instrument Performance Issues start Low Signal Intensity Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_params Step 2: Assess LC Conditions sample_prep->lc_params If sample prep is optimal concentration Inappropriate Concentration? sample_prep->concentration ms_params Step 3: Optimize MS Parameters lc_params->ms_params If LC conditions are optimal coelution Co-elution with Interferences? lc_params->coelution instrument_check Step 4: Check Instrument Performance ms_params->instrument_check If MS parameters are optimal ionization Incorrect Ionization Mode? ms_params->ionization solution Signal Intensity Improved instrument_check->solution If instrument is performing well contamination Source Contamination? instrument_check->contamination matrix_effects Matrix Effects / Ion Suppression? mobile_phase Suboptimal Mobile Phase? source_settings Suboptimal Source Settings? calibration Poor Calibration/Tune?

Caption: A systematic workflow for troubleshooting low signal intensity.

Step 1: Evaluate Sample Preparation

  • Issue: Inappropriate Sample Concentration.

    • Too Dilute: The concentration of this compound may be below the instrument's limit of detection.

    • Too Concentrated: High concentrations can lead to ion suppression, detector saturation, or poor peak shape.[9]

    • Solution: Prepare a dilution series to determine the optimal concentration range. If the sample is too dilute, consider appropriate concentration techniques.

  • Issue: Matrix Effects and Ion Suppression.

    • Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of your deuterated standard.[2][4]

    • Solution:

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.[7]

Step 2: Assess Liquid Chromatography (LC) Conditions

  • Issue: Co-elution with Interfering Substances.

    • Cause: The deuterated standard may be eluting at the same time as a compound that causes ion suppression.

    • Solution: Modify the chromatographic method (e.g., adjust the gradient, change the mobile phase composition, or use a different column) to separate the this compound peak from the interfering peaks.

  • Issue: Suboptimal Mobile Phase.

    • Cause: The mobile phase composition can significantly impact ionization efficiency.

    • Solution:

      • Use High-Purity Solvents: Ensure the use of MS-grade solvents to minimize background noise and adduct formation.[10]

      • Optimize Additives: For positive ion mode, the addition of a small amount of an acid like formic acid (typically 0.1%) can improve protonation and enhance the signal.[7]

Step 3: Optimize Mass Spectrometry (MS) Parameters

  • Issue: Incorrect Ionization Mode or Polarity.

    • Solution: Infuse a standard solution of this compound and test both ESI and APCI in both positive and negative ion modes to identify the conditions that yield the highest signal intensity.

  • Issue: Suboptimal Ion Source Settings.

    • Solution: Systematically optimize key ion source parameters.[1] This is a critical step and should be performed for your specific instrument.

      • Spray Voltage: Adjust for a stable and optimal signal.[1]

      • Gas Flow Rates (Nebulizer and Drying Gas): Optimize to ensure efficient desolvation without causing fragmentation.[1]

      • Drying Gas Temperature: Fine-tune for efficient desolvation without thermal degradation.[1]

      • Cone/Fragmentor Voltage: Ramp this voltage to maximize the precursor ion signal while minimizing in-source fragmentation.[1]

Step 4: Check Instrument Performance

  • Issue: Contamination of the Ion Source.

    • Cause: Buildup of non-volatile materials from previous injections can lead to a gradual decline in signal intensity.

    • Solution: Follow the manufacturer's protocol for cleaning the ion source. Regular cleaning is essential for maintaining optimal performance.[11]

  • Issue: Poor Instrument Calibration or Tuning.

    • Cause: An out-of-date calibration or tune can lead to poor mass accuracy and reduced sensitivity.

    • Solution: Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations.[9]

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

This protocol is for determining the optimal MS source parameters for this compound.

  • Prepare a Standard Solution: Prepare a 100-1000 ng/mL solution of this compound in a solvent that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12]

  • Infuse the Solution: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize Parameters:

    • Ionization Mode and Polarity: Acquire spectra in both positive and negative ESI and APCI modes to determine the best ionization.

    • Source Parameter Tuning: Systematically adjust the spray voltage, nebulizer gas pressure, drying gas flow rate and temperature, and cone/fragmentor voltage while monitoring the signal intensity of the precursor ion for this compound. Record the settings that provide the highest and most stable signal.[1]

Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spike

This protocol helps to quantify the extent of ion suppression or enhancement from the sample matrix.

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Prepare a solution of this compound in the initial mobile phase at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample using your established sample preparation method. After the final extraction step, spike the extracted matrix with this compound to achieve the same final concentration as in Set A.[4]

  • Analyze Samples: Analyze both sets of samples using your LC-MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[4]

Data Presentation

Table 1: Typical Starting Ranges for ESI-MS Optimization of this compound

ParameterTypical Range (Positive Ion Mode)Notes
Spray Voltage2000 - 4000 VAim for the lowest voltage that provides a stable spray.[1]
Nebulizer Gas Pressure30 - 60 psiOptimize for a stable spray and good signal intensity.
Drying Gas Flow8 - 15 L/minAdjust to ensure efficient desolvation.
Drying Gas Temperature200 - 350 °COptimize for desolvation without thermal degradation.[1]
Cone/Fragmentor Voltage20 - 100 VRamp to maximize precursor ion signal and minimize fragmentation.[12]

Note: These are general ranges and the optimal values will be instrument- and method-specific.

Visualization of Factors Affecting Signal Intensity

Diagram: Factors Influencing MS Signal Intensity

SignalIntensityFactors cluster_Sample Sample Characteristics cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Signal Signal Intensity of This compound Concentration Concentration Concentration->Signal Matrix Matrix Components Matrix->Signal Ion Suppression/ Enhancement MobilePhase Mobile Phase (Solvents, Additives) MobilePhase->Signal Column Column Chemistry & Dimensions Column->Signal FlowRate Flow Rate FlowRate->Signal IonSource Ion Source (ESI, APCI) IonSource->Signal SourceParams Source Parameters (Voltages, Gases, Temp) SourceParams->Signal Detector Detector Settings Detector->Signal

Caption: Key factors that can influence the signal intensity in MS analysis.

References

Technical Support Center: Matrix Effects on 1,1-Diethoxypropane-d10 Ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects on the ionization of 1,1-Diethoxypropane-d10 when used as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of my analyte when using this compound as an internal standard?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In biological samples like plasma or urine, these components can include phospholipids, salts, and endogenous metabolites.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of your quantitative results.[1] Since this compound is a stable isotope-labeled (SIL) internal standard, it is designed to co-elute with the non-labeled analyte and experience similar matrix effects, thus correcting for these variations in the final analyte-to-internal standard ratio.[1]

Q2: I am observing poor accuracy and precision in my results, even with a deuterated internal standard like this compound. What could be the cause?

A2: While SIL internal standards are the gold standard for correcting matrix effects, they are not always a perfect solution.[1] Poor accuracy and precision can still occur if:

  • Chromatographic Separation: There is a slight chromatographic shift between your analyte and this compound. If this shift causes one of the compounds to elute in a region of severe ion suppression while the other does not, the correction will be inaccurate.[1]

  • Extreme Matrix Effects: The ion suppression or enhancement is so severe that the signal for either the analyte or the internal standard is pushed outside the linear range of the detector.

  • Sample-Specific Matrix Effects: The composition of the matrix varies significantly between individual samples, leading to inconsistent effects that the internal standard cannot fully compensate for.[3]

Q3: How can I quantitatively assess the degree of matrix effect in my assay?

A3: The most common method for quantifying matrix effects is the post-extraction spike experiment .[4] This involves comparing the signal of an analyte (and internal standard) in a clean solution to the signal of the same amount of analyte spiked into a blank matrix sample after the extraction process.[4] This allows you to isolate the effect of the matrix on the ionization process. The "Matrix Factor" (MF) is calculated to determine the extent of ion suppression or enhancement. A detailed protocol for this experiment is provided below.

Troubleshooting Guides

Issue 1: Inconsistent peak areas for this compound across different plasma samples.

  • Possible Cause: Variable ion suppression due to differences in the composition of individual plasma lots (e.g., lipemic or hemolyzed samples).

  • Troubleshooting Steps:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.[2] If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]

    • Optimize Chromatography: Modify your LC gradient to better separate your analyte and internal standard from early-eluting salts and late-eluting phospholipids, which are major sources of ion suppression.[1]

    • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[5] This is only a viable option if the analyte concentration is high enough to remain above the limit of quantitation after dilution.[5]

Issue 2: The analyte/internal standard peak area ratio is not consistent in my quality control (QC) samples.

  • Possible Cause: Differential matrix effects are affecting the analyte and this compound to different extents. This can happen if they are not perfectly co-eluting.

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and this compound. They should have nearly identical retention times. Even slight differences can be problematic in regions of sharp changes in ion suppression.[1]

    • Evaluate Matrix Factor: Perform a matrix factor assessment using multiple sources of your biological matrix (e.g., at least six different lots of plasma) to understand the variability of the matrix effect.[1]

    • Switch Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.[5]

Data Presentation: Illustrative Matrix Effects

The following tables provide illustrative examples of how matrix effect data might be presented. The values are not specific to this compound but represent typical findings in bioanalytical method development.

Table 1: Matrix Factor (MF) Assessment in Human Plasma from Different Lots

Plasma LotAnalyte Peak Area (Post-Spike)IS Peak Area (Post-Spike)Analyte Peak Area (Neat Solution)IS Peak Area (Neat Solution)Analyte MFIS MF
Lot 178,50081,200102,000105,0000.770.77
Lot 275,10078,300102,000105,0000.740.75
Lot 382,30085,000102,000105,0000.810.81
Lot 476,90079,900102,000105,0000.750.76
Lot 595,40098,700102,000105,0000.940.94
Lot 679,80082,500102,000105,0000.780.79
Average 0.80 0.80
%CV 9.8% 8.9%
  • Interpretation: A Matrix Factor (MF) of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. In this example, significant ion suppression is observed (average MF ~0.80). The similar MF values for the analyte and the internal standard (IS) suggest the IS is adequately compensating for the matrix effect.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAverage Analyte MFAverage IS MF%CV of MF (n=6 lots)
Protein Precipitation0.750.7612.5%
Liquid-Liquid Extraction (LLE)0.920.935.4%
Solid-Phase Extraction (SPE)0.980.993.1%
  • Interpretation: This table demonstrates that more extensive sample cleanup methods like LLE and SPE can significantly reduce matrix effects, bringing the Matrix Factor closer to 1 and reducing the variability between different lots.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol details the procedure to calculate the Matrix Factor (MF).

1. Required Sample Sets:

  • Set A (Neat Solution): Your analyte and this compound (IS) spiked into the final analysis solvent (e.g., mobile phase).

  • Set B (Post-Spike Matrix): Blank biological matrix (e.g., plasma) is first processed through the entire sample preparation procedure. The resulting clean extract is then spiked with the analyte and IS at the same concentration as Set A.[4]

2. Procedure:

  • Obtain at least six different lots of blank biological matrix.

  • For Set B: Process a sample from each of the six lots through your established sample preparation method (e.g., protein precipitation, LLE, or SPE).

  • After the final extraction step but before any evaporation, spike the clean extracts with a known concentration of your analyte and this compound.

  • For Set A: Prepare a set of solutions in your final reconstitution solvent containing the same concentration of analyte and IS as in Set B.

  • Analyze all samples from Set A and Set B by LC-MS/MS.

  • Record the peak areas for both the analyte and the internal standard.

3. Calculation:

  • Matrix Factor (MF) = (Peak Area in Post-Spike Matrix) / (Average Peak Area in Neat Solution) [1]

  • Calculate the MF for both the analyte and the IS for each lot of the matrix.

  • Calculate the average MF and the coefficient of variation (%CV) across all lots. A %CV of <15% is generally considered acceptable.

Visualizations

TroubleshootingWorkflow start Inconsistent Results Observed (Poor Accuracy/Precision) check_is Check IS Peak Area Consistency start->check_is is_ok IS Area is Consistent check_is->is_ok Yes is_not_ok IS Area is Variable check_is->is_not_ok No check_ratio Check Analyte/IS Ratio Consistency ratio_ok Ratio is Consistent check_ratio->ratio_ok Yes ratio_not_ok Ratio is Inconsistent check_ratio->ratio_not_ok No is_ok->check_ratio quantify_me Quantify Matrix Effect (See Protocol 1) is_not_ok->quantify_me end_ok Problem Resolved ratio_ok->end_ok check_coelution Verify Analyte-IS Co-elution ratio_not_ok->check_coelution improve_cleanup Improve Sample Cleanup (LLE, SPE) quantify_me->improve_cleanup optimize_lc Optimize Chromatography improve_cleanup->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample dilute_sample->end_ok check_coelution->optimize_lc MatrixEffectProtocol cluster_setB Set B: Post-Spike Matrix Samples cluster_setA Set A: Neat Solution Samples start Start: Matrix Effect Assessment b1 Process Blank Matrix (n>=6 lots) start->b1 a1 Prepare Analyte + IS in Reconstitution Solvent start->a1 b2 Spike Clean Extract with Analyte + IS b1->b2 b3 Analyze by LC-MS/MS b2->b3 calculate Calculate Matrix Factor (MF) MF = Area(Set B) / Avg_Area(Set A) b3->calculate a2 Analyze by LC-MS/MS a1->a2 a2->calculate evaluate Evaluate Results (Average MF and %CV) calculate->evaluate

References

Addressing 1,1-Diethoxypropane-d10 instability in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Diethoxypropane-d10

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly in acidic conditions. This resource is intended for researchers, scientists, and drug development professionals utilizing this deuterated standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Instability

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of 1,1-Diethoxypropane, which is a stable acetal. In analytical chemistry, particularly in mass spectrometry-based assays, it serves as an excellent internal standard for the quantification of its non-deuterated counterpart, propionaldehyde (B47417), or related compounds. Its molecular weight is 142.26 g/mol , accounting for the ten deuterium (B1214612) atoms.

Q2: Why is this compound unstable in acidic conditions?

A2: this compound, like all acetals, is susceptible to acid-catalyzed hydrolysis.[1][2][3] In the presence of an acid (H+), one of the ethoxy groups becomes protonated, turning it into a good leaving group (ethanol). The subsequent departure of ethanol (B145695) results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after a series of proton transfers, a hemiacetal is formed. The process repeats with the second ethoxy group, ultimately leading to the formation of propionaldehyde and another molecule of ethanol.[1][3] This entire process is reversible.[1][4]

Q3: What are the degradation products of this compound hydrolysis?

A3: The acid-catalyzed hydrolysis of this compound yields deuterated propionaldehyde and deuterated ethanol. The exact deuteration pattern of the products will depend on the specific labeling pattern of the parent molecule and any potential for hydrogen-deuterium exchange with the solvent.

Troubleshooting_Workflow start Variable Internal Standard (IS) Signal? check_ph Check pH of Sample, Solvents, and Mobile Phase start->check_ph is_acidic Is pH < 6.5? check_ph->is_acidic acid_source Identify Source of Acidity (e.g., sample matrix, additive) is_acidic->acid_source Yes other_issue Instability Not pH-Related. Investigate Other Factors (Temp, Light, Matrix Effects) is_acidic->other_issue No neutralize Neutralize/Buffer Sample to pH 7-8 Prior to Analysis acid_source->neutralize reanalyze Re-analyze Sample neutralize->reanalyze problem_solved Problem Resolved reanalyze->problem_solved

References

Preventing isotopic exchange in 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,1-Diethoxypropane-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange and ensuring the integrity of your deuterated compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture). For this compound, this is problematic as it compromises the isotopic purity of the standard, which can lead to inaccurate results in quantitative analyses that rely on the mass difference between the labeled and unlabeled compound.[1][2]

Q2: What is the primary mechanism for the loss of deuterium from this compound?

A2: The primary mechanism for deuterium loss in this compound is acid-catalyzed hydrolysis.[3][4][5] Acetals are susceptible to hydrolysis under acidic conditions, which involves the protonation of one of the ethoxy groups, followed by the departure of ethanol (B145695) and the formation of a resonance-stabilized oxonium ion. Water can then attack this intermediate, and subsequent deprotonation leads to a hemiacetal, which can further hydrolyze to propanal and ethanol. If the surrounding solvent contains protons (e.g., water or methanol), they can be incorporated during this process, leading to the loss of deuterium.

Q3: Under what conditions is isotopic exchange most likely to occur?

A3: Isotopic exchange is most likely to occur under the following conditions:

  • Acidic pH: Both strong and weak acids can catalyze the hydrolysis of acetals, which is the pathway for isotopic exchange.[6][7][8]

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can serve as a source of hydrogen to replace the deuterium.

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including the acid-catalyzed hydrolysis of acetals.[9]

Q4: How should I store this compound to maintain its isotopic purity?

A4: To minimize the risk of isotopic exchange during storage, follow these guidelines:

  • Storage as a Neat Solid/Liquid: If possible, store the compound in its neat form in a tightly sealed container.

  • Solvent Selection: If a solution is required, use a high-purity, anhydrous aprotic solvent such as acetonitrile, tetrahydrofuran (B95107) (THF), or dioxane.[1]

  • Temperature: Store at low temperatures, such as -20°C or -80°C, to slow down any potential degradation or exchange.[1][10]

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture.[9][11]

Troubleshooting Guide

This guide provides a step-by-step workflow to help you identify and resolve issues related to the potential loss of deuterium from your this compound standard.

Symptom: Inconsistent or lower-than-expected signal from the deuterated standard in your analytical run (e.g., LC-MS).

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent or Low Signal of this compound check_storage Review Storage Conditions (Solvent, Temperature, Atmosphere) start->check_storage storage_issue Potential Issue: Improper Storage check_storage->storage_issue check_preparation Examine Sample Preparation (pH, Temperature, Solvents) preparation_issue Potential Issue: Sample Preparation Induced Exchange check_preparation->preparation_issue check_analytical Investigate Analytical Method (Mobile Phase, Temperature) analytical_issue Potential Issue: On-Column or In-Source Exchange check_analytical->analytical_issue storage_issue->check_preparation No solution_storage Solution: Store in Anhydrous Aprotic Solvent at Low Temperature Under Inert Gas storage_issue->solution_storage Yes preparation_issue->check_analytical No solution_preparation Solution: Avoid Acidic Conditions, Use Aprotic Solvents, Keep Samples Cold preparation_issue->solution_preparation Yes solution_analytical Solution: Use Non-Acidic Mobile Phase if Possible, Control Column and Source Temperature analytical_issue->solution_analytical Yes AcidCatalyzedExchange cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Ethanol cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4 & 5: Further Hydrolysis Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ OxoniumIon Oxonium Ion + d-Ethanol ProtonatedAcetal->OxoniumIon Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H2O, - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Aldehyde Propanal-d_x + Ethanol ProtonatedHemiacetal->Aldehyde - H2O PreventativeWorkflow start Start: Handling This compound storage Proper Storage: - Anhydrous Aprotic Solvent - Low Temperature (-20°C or colder) - Inert Atmosphere (Ar/N2) start->storage sample_prep Careful Sample Preparation: - Avoid Acidic Conditions - Use Anhydrous Solvents - Keep Samples Cold storage->sample_prep analysis Optimized Analysis: - Neutral or Aprotic Mobile Phase - Control Column Temperature - Verify Isotopic Purity sample_prep->analysis end Result: Maintained Isotopic Integrity analysis->end

References

Technical Support Center: Optimizing Chromatography for 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 1,1-Diethoxypropane-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for analyzing this compound?

A1: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most prevalent and effective technique for the analysis of volatile compounds like this compound. GC provides the necessary separation from other volatile components, while MS allows for sensitive and specific detection and quantification of the deuterated compound.

Q2: Why does my this compound elute at a different retention time than its non-deuterated counterpart?

A2: This phenomenon is known as the chromatographic isotope effect. In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated (protium) analogs.[1][2] This is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, leading to subtle differences in molecular size, polarizability, and interaction with the stationary phase.[3][4] On non-polar stationary phases, this typically results in an "inverse isotope effect" where the heavier, deuterated compound has a shorter retention time.[5]

Q3: I am observing peak tailing with my this compound analysis. What are the likely causes?

A3: Peak tailing for a polar compound like an acetal (B89532) is often due to secondary interactions with active sites within the GC system. Potential causes include:

  • Active sites in the inlet liner: Silanol groups on the surface of a glass liner can interact with the polar analyte.

  • Contamination: Buildup of non-volatile residues in the inlet or at the head of the column can create active sites.

  • Improper column installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and lead to peak tailing.

  • Column degradation: The stationary phase at the beginning of the column can degrade over time, exposing active sites.

Q4: How can I avoid co-elution of this compound with its non-deuterated analog or other impurities?

A4: Co-elution can be a challenge, especially when dealing with isotopic analogs which have very similar chemical properties.[6] To improve separation:

  • Optimize the temperature program: A slower temperature ramp can increase the separation between closely eluting compounds.

  • Select an appropriate stationary phase: A column with a different selectivity may resolve the co-eluting peaks. For acetals, a mid-polarity phase is often a good starting point.

  • Use a longer column: Increasing the column length can enhance resolution.

  • Adjust the carrier gas flow rate: Operating at the optimal flow rate for the chosen carrier gas will maximize column efficiency.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)
Potential Cause Troubleshooting Step
Active Inlet Liner Replace the liner with a new, deactivated liner. Consider using a liner with glass wool to aid in vaporization and trap non-volatile residues.
Contaminated Inlet Perform inlet maintenance, including replacing the septum and cleaning the inlet body.
Improper Column Installation Re-cut the column ensuring a clean, square cut. Re-install the column at the correct depth in the inlet as per the manufacturer's instructions.
Column Contamination Trim the first 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.
Issue 2: Retention Time Shifts
Potential Cause Troubleshooting Step
Inconsistent Oven Temperature Verify the oven temperature is stable and reproducible. Calibrate the oven temperature if necessary.
Carrier Gas Flow Rate Fluctuation Check for leaks in the gas lines. Verify the flow rate with a calibrated flow meter.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention. If the shift is gradual and persistent, consider replacing the column.
Matrix Effects The sample matrix can influence retention time. Prepare standards in a matrix that matches the samples to compensate for this effect.
Issue 3: Low Signal Intensity
Potential Cause Troubleshooting Step
Improper Injection Technique Optimize split/splitless injection parameters. For trace analysis, ensure the splitless valve time is sufficient for complete sample transfer.
Leak in the System Perform a leak check of the entire system, from the gas source to the detector.
Detector Contamination The MS source may be contaminated. Follow the manufacturer's instructions for cleaning the ion source.
Incorrect MS Parameters Ensure the correct mass-to-charge ratios (m/z) are being monitored for this compound and that the detector is properly tuned.

Experimental Protocols

Recommended GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Column Mid-polarity column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 2 min
Transfer Line Temp 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 142 (Molecular Ion), 112, 84, 56 (Fragments)

Sample Preparation:

Samples should be diluted in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1-10 µg/mL.

Visualizations

Troubleshooting Workflow for Peak Tailing

PeakTailingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_liner Check Inlet Liner start->check_liner liner_ok Liner OK? check_liner->liner_ok replace_liner Replace Liner with Deactivated Liner liner_ok->replace_liner No check_column_install Check Column Installation liner_ok->check_column_install Yes end_good Peak Shape Improved replace_liner->end_good install_ok Installation OK? check_column_install->install_ok reinstall_column Re-install Column Correctly install_ok->reinstall_column No check_contamination Check for Contamination install_ok->check_contamination Yes reinstall_column->end_good contamination_found Contamination Found? check_contamination->contamination_found trim_column Trim Front of Column contamination_found->trim_column Yes replace_column Replace Column contamination_found->replace_column No/Persistent trim_column->end_good end_bad Problem Persists trim_column->end_bad replace_column->end_good

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Predicted Mass Fragmentation of this compound

The following diagram illustrates the predicted electron ionization (EI) fragmentation pattern for this compound, which is crucial for setting up selected ion monitoring (SIM) in GC-MS analysis. The fragmentation of acetals typically involves the loss of alkoxy groups and subsequent rearrangements.

Fragmentation Predicted EI Fragmentation of this compound mol_ion [C7D16O2]+• m/z = 142 frag1 Loss of •OC2D5 [C5D11O]+ m/z = 112 mol_ion->frag1 - •OC2D5 frag3 Loss of C2D5• [C5D11O2]+ m/z = 113 mol_ion->frag3 - C2D5• frag5 Loss of C3D7• [C4D9O2]+ m/z = 99 mol_ion->frag5 - C3D7• frag2 Loss of C2D4 [C3D7O]+ m/z = 84 frag1->frag2 - C2D4 frag6 Loss of C2D5O• and C2D4 [C3D7]+ m/z = 56 frag1->frag6 - C2D4 frag4 Loss of C2D5OD [C5D10]+• m/z = 80 frag3->frag4 - C2D5OD

Caption: Predicted mass fragmentation pathway of this compound.

References

Technical Support Center: 1,1-Diethoxypropane-d10 Interference in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Diethoxypropane-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of 1,1-Diethoxypropane, meaning that the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. It is used as an internal standard in mass spectrometry-based quantitative analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest (the non-deuterated form), but has a different mass. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, helping to correct for variations in sample preparation, injection volume, and ionization efficiency.

Q2: I am observing a chromatographic shift between my analyte and this compound. Is this normal?

Yes, a slight difference in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon referred to as the "isotope effect". Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. While often minor, this can become problematic if the analyte and internal standard elute in a region of the chromatogram with significant matrix effects, potentially leading to differential ion suppression or enhancement.

Q3: My this compound signal is showing significant variability or loss of intensity. What are the potential causes?

Several factors can contribute to a variable or decreasing signal for your deuterated internal standard:

  • Matrix Effects: Even with co-elution, components of the sample matrix can suppress or enhance the ionization of the internal standard to a different extent than the analyte.

  • Injector Discrimination: Differences in volatility between the analyte and the deuterated standard can lead to discrimination in the GC inlet, especially with split injections.

  • In-source Instability: The deuterated standard may exhibit different fragmentation patterns or stability in the ion source of the mass spectrometer compared to the analyte.

  • Sample Preparation Issues: Inconsistent addition of the internal standard to samples and standards is a common source of variability.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Reproducibility

If you are experiencing inaccurate or irreproducible quantitative results when using this compound as an internal standard, follow these troubleshooting steps.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Suspected Interference with this compound Signal

If you suspect an interfering peak is co-eluting with and artificially inflating the signal of your this compound internal standard, use the following guide.

Logical Relationship for Interference Investigation:

Interference_Investigation cluster_0 Observation cluster_1 Initial Checks cluster_2 Diagnosis cluster_3 Root Cause A High or Inconsistent IS Response B Analyze Blank Matrix A->B C Analyze IS in Solvent A->C D Peak in Blank Matrix? B->D E Peak in Solvent? C->E D->E No F Matrix Interference D->F Yes G IS Contamination E->G Yes H System Contamination E->H No

Caption: Decision tree for investigating interference.

Experimental Protocols

Protocol 1: Analysis of Volatile Organic Compounds (VOCs) using this compound by GC-MS

This protocol provides a general framework for the analysis of volatile organic compounds where this compound may be used as an internal standard.

1. Sample Preparation:

  • For aqueous samples, a purge-and-trap system is recommended.
  • For solvent-based samples, direct injection may be appropriate.
  • Spike all samples, calibration standards, and quality controls with a known concentration of this compound solution.

2. GC-MS Parameters:

  • Injector: Split/splitless, 250 °C.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Oven Program: 40 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Transfer Line: 280 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

Workflow for GC-MS Analysis:

GCMS_Workflow A Sample Preparation (Spike with IS) B GC Injection A->B C Chromatographic Separation B->C D Ionization (EI) C->D E Mass Analysis D->E F Data Acquisition E->F G Data Processing (Quantification) F->G

Caption: General workflow for GC-MS analysis.

Data Presentation

Table 1: Predicted Mass Spectrometry Data for 1,1-Diethoxypropane and its Deuterated Analog

The following table presents the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of 1,1-Diethoxypropane and this compound. This data is essential for setting up the mass spectrometer in SIM mode and for identifying potential interferences. The fragmentation pattern for the deuterated version is predicted based on the known fragmentation of the non-deuterated compound.

CompoundMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Key Fragment 1 [m/z]Key Fragment 2 [m/z]Key Fragment 3 [m/z]
1,1-Diethoxypropane 132.201321037547
This compound 142.261421118152

Note: The fragmentation of deuterated compounds can sometimes vary from their non-deuterated counterparts, and these values should be confirmed experimentally.

Table 2: Common GC-MS Troubleshooting Scenarios and Solutions
SymptomPossible Cause(s)Recommended Action(s)
No peak for this compound - Incorrect MS parameters (wrong m/z) - Standard degradation - GC inlet leak- Verify SIM/scan parameters - Prepare fresh standard solution - Perform leak check on GC
Broad or tailing peaks - Active sites in the GC liner or column - Column contamination- Use a deactivated liner - Bake out or trim the column
Ghost peaks of internal standard - Carryover from a previous injection - Contaminated syringe or solvent- Run a solvent blank - Clean the autosampler syringe
Non-linear calibration curve - Saturation of the detector - Inappropriate concentration range- Dilute standards and samples - Adjust calibration range

Technical Support Center: 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving 1,1-Diethoxypropane-d10.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of water and an acid catalyst, the acetal (B89532) functionality is cleaved to yield propanal-d5 and ethanol-d5. This reaction is reversible.

Q2: What are the expected degradation products of this compound?

A2: Under acidic conditions with water present, the expected degradation products are propanal-d5 and ethanol-d5. The fully deuterated ethyl groups and the deuterated propyl backbone will remain intact during this hydrolysis.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to avoid acidic conditions and the presence of water. If acidic conditions are necessary, it is recommended to use anhydrous solvents and reagents, and to keep the reaction time and temperature to a minimum.

Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent or reagents?

A4: Yes, isotopic exchange is a potential issue, especially under acidic or basic conditions.[1] While the C-D bonds on the alkyl chains are generally stable, prolonged exposure to strong acids or bases in the presence of protic solvents (like water or methanol) can lead to a gradual exchange of deuterium for hydrogen.

Q5: I am observing a peak in my chromatogram that corresponds to the non-deuterated 1,1-Diethoxypropane. What could be the cause?

A5: This could be due to either the presence of unlabeled impurity in the original this compound standard or isotopic exchange (back-exchange) during your experimental workflow. It is important to check the isotopic purity of your standard as provided by the manufacturer and to minimize conditions that could promote isotopic exchange.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during the use of this compound.

Issue 1: Inconsistent analytical results or loss of deuterated internal standard.
  • Possible Cause: Degradation of this compound due to acidic conditions in the sample or mobile phase.

  • Troubleshooting Steps:

    • Check pH of Solutions: Ensure that all solvents and solutions are neutral or buffered to a pH where the acetal is stable.

    • Solvent Selection: Use aprotic and anhydrous solvents whenever possible to prevent hydrolysis.

    • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.

    • Time Optimization: Minimize the time the compound is in solution before analysis.

Issue 2: Appearance of unexpected peaks in the mass spectrum corresponding to partially deuterated or non-deuterated species.
  • Possible Cause: Isotopic exchange with residual water or protic solvents.

  • Troubleshooting Steps:

    • Use Deuterated Solvents: For NMR or other sensitive applications, use deuterated solvents to minimize back-exchange.

    • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to reduce the presence of water.

    • Inert Atmosphere: For highly sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Acidic Solution

This protocol outlines a general procedure to determine the rate of degradation of this compound under specific acidic conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate anhydrous aprotic solvent (e.g., acetonitrile).

    • Prepare the acidic aqueous solution for the stability test (e.g., 0.1 M HCl in water).

  • Initiation of the Experiment:

    • At time zero, add a known amount of the this compound stock solution to the acidic solution, ensuring rapid mixing.

    • Maintain the solution at a constant temperature.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to quench the degradation reaction.

  • Sample Analysis:

    • Analyze the neutralized aliquots by a suitable analytical method, such as GC-MS or LC-MS, to quantify the remaining this compound and the formation of its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 25°C

Time (hours)This compound Remaining (%)Propanal-d5 Formed (mol%)Ethanol-d5 Formed (mol%)
010000
1851530
2722856
4524896
82773146
24595190

Note: This data is illustrative and the actual degradation rate will depend on the specific experimental conditions.

Visualizations

Degradation_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products 1_1_Diethoxypropane_d10 This compound Propanal_d5 Propanal-d5 1_1_Diethoxypropane_d10->Propanal_d5 Hydrolysis Ethanol_d5 Ethanol-d5 1_1_Diethoxypropane_d10->Ethanol_d5 Hydrolysis H2O H₂O H_plus H⁺ (Acid Catalyst)

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Inconsistent Analytical Results check_degradation Suspect Degradation? start->check_degradation check_exchange Suspect Isotopic Exchange? start->check_exchange check_degradation->check_exchange No check_ph Check pH of Solutions check_degradation->check_ph Yes use_deuterated_solvents Use Deuterated Solvents check_exchange->use_deuterated_solvents Yes use_anhydrous Use Anhydrous Solvents check_ph->use_anhydrous control_temp Control Temperature use_anhydrous->control_temp end_degradation Problem Resolved control_temp->end_degradation dry_glassware Dry Glassware & Use Anhydrous Solvents use_deuterated_solvents->dry_glassware inert_atmosphere Use Inert Atmosphere dry_glassware->inert_atmosphere end_exchange Problem Resolved inert_atmosphere->end_exchange

Caption: Troubleshooting workflow for this compound.

References

Enhancing the accuracy of quantification with 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing quantitative accuracy using 1,1-Diethoxypropane-d10. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their analytical experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (DEP-d10) is a deuterated analog of 1,1-diethoxypropane. It is primarily used as an internal standard (IS) in quantitative analysis, particularly for the determination of malondialdehyde (MDA) by gas chromatography-mass spectrometry (GC-MS).[1][2] MDA is a key biomarker for oxidative stress and lipid peroxidation.[2][3][4] Using a stable, deuterated internal standard like DEP-d10 helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Q2: Why does my deuterated internal standard (DEP-d10) elute slightly earlier than the non-deuterated analyte?

A2: This phenomenon is known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in GC.[5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular interactions with the stationary phase of the GC column and a consequently shorter retention time.[5] While typically minor, this shift should be monitored to ensure it does not affect integration and peak identification.

Q3: Is it normal for the peak area of DEP-d10 to be different from the analyte's peak area, even at the same concentration?

A3: Yes, it is common for an analyte and its deuterated analog to show different response intensities in a mass spectrometer, even at equimolar concentrations.[5][6] This can be due to differences in ionization efficiency or fragmentation patterns in the ion source.[6] The key to accurate quantification is that the ratio of the analyte response to the internal standard response is consistent and proportional to the analyte's concentration across the calibration range.

Q4: Can the deuterium (B1214612) atoms on DEP-d10 exchange with hydrogen atoms from the sample or solvent?

A4: Isotopic exchange, or back-exchange, is a potential issue with deuterated standards, especially if the deuterium atoms are on heteroatoms like oxygen or nitrogen.[7] For DEP-d10, the deuterium atoms are on carbon, making them generally stable. However, exposure to highly acidic or basic conditions during sample preparation could potentially facilitate exchange.[7] It is crucial to evaluate the stability of the internal standard under your specific experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as an internal standard.

Issue 1: High Variability in Results or Poor Reproducibility

If you are experiencing inconsistent results between replicate injections or different batches, consult the following decision tree to diagnose the potential cause.

G Start High Variability Observed Check_IS_Conc Is the Internal Standard (DEP-d10) concentration consistent across all samples and calibrators? Start->Check_IS_Conc Check_Prep Review Sample Preparation: - Consistent pipetting? - pH uniform? - Consistent evaporation/reconstitution? Check_IS_Conc->Check_Prep Yes Solution_IS Solution: Prepare a fresh, single batch of IS working solution for all samples. Check_IS_Conc->Solution_IS No Check_Stability Assess DEP-d10 Stability: - Degradation in matrix? - Isotopic back-exchange? Check_Prep->Check_Stability Yes Solution_Prep Solution: Refine and standardize the sample preparation protocol. Use automated systems if available. Check_Prep->Solution_Prep No Check_Instrument Investigate Instrument Performance: - Injection port issues? - MS detector sensitivity drift? Check_Stability->Check_Instrument Unlikely Solution_Stability Solution: Perform matrix stability experiments. Adjust pH or extraction conditions. Check_Stability->Solution_Stability Potential Issue Solution_Instrument Solution: Perform instrument maintenance (e.g., clean ion source, replace liner). Run tuning and performance checks. Check_Instrument->Solution_Instrument Potential Issue

Caption: Troubleshooting workflow for high result variability.

Issue 2: Non-linear Calibration Curve

A non-linear calibration curve can indicate several problems, from matrix effects to detector saturation.

Potential Cause Description Recommended Action
Matrix Effects The sample matrix suppresses or enhances the ionization of the analyte differently than the internal standard.[7]Prepare calibration standards in a blank matrix that matches the study samples. If effects persist, dilute the sample or improve the cleanup procedure.
Detector Saturation At high concentrations, the MS detector becomes saturated, leading to a plateau in the response.Extend the calibration range to higher concentrations to confirm saturation. If confirmed, dilute samples to fall within the linear range of the assay.
Analyte in Blank The blank matrix or solvent contains endogenous levels of the analyte.Source a cleaner matrix or solvent. If not possible, use a standard addition method for quantification.[8]
IS Impurity The internal standard (DEP-d10) is contaminated with the non-deuterated analyte.Analyze the IS solution alone. The response for the unlabeled analyte should be minimal, typically <0.1% of the IS response.[7] Source a higher purity standard if necessary.

Experimental Protocols

Protocol 1: General Workflow for MDA Quantification using DEP-d10

This protocol outlines a typical workflow for the analysis of malondialdehyde (MDA) in a biological matrix (e.g., plasma) using GC-MS with this compound as an internal standard. Derivatization is often required for MDA analysis by GC-MS.[2][9]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Collect Sample (e.g., 100 µL Plasma) Spike_IS 2. Spike with DEP-d10 IS (to fixed concentration) Sample->Spike_IS Hydrolysis 3. Acid/Alkaline Hydrolysis (to release bound MDA) Spike_IS->Hydrolysis Deriv 4. Derivatization (e.g., with PFPH) Hydrolysis->Deriv Extract 5. Liquid-Liquid Extraction (e.g., with n-hexane) Deriv->Extract Evap 6. Evaporate & Reconstitute Extract->Evap Inject 7. Inject into GC-MS Evap->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS Detection (SIM Mode) Separate->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calib 11. Generate Calibration Curve (Response Ratio vs. Conc.) Integrate->Calib Quant 12. Quantify Analyte in Samples Calib->Quant

Caption: General workflow for MDA quantification using GC-MS.

Detailed Steps:

  • Sample Collection: Collect 100 µL of the biological sample (e.g., plasma, tissue homogenate).

  • Internal Standard Spiking: Add a precise volume of this compound working solution to all samples, calibration standards, and quality controls to achieve a final concentration of 50 ng/mL.

  • Hydrolysis: To measure total MDA (free and protein-bound), perform hydrolysis (e.g., with NaOH) to release the bound analyte.

  • Derivatization: Neutralize the sample and add a derivatizing agent such as pentafluorophenylhydrazine (B1196947) (PFPH).[1] Heat the mixture to facilitate the reaction.

  • Extraction: Extract the derivatized MDA and DEP-d10 using a water-immiscible organic solvent like n-hexane.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection.

  • GC-MS Analysis: Inject the sample into the GC-MS system. Use Selected Ion Monitoring (SIM) mode for detection to enhance sensitivity and selectivity. Monitor representative ions for the derivatized MDA and the deuterated internal standard.[2]

Protocol 2: Evaluation of Matrix Effects

This experiment is crucial during method development to ensure that the internal standard accurately compensates for matrix-induced signal suppression or enhancement.

Procedure: Prepare three sets of samples:[7]

  • Set A (Neat Solution): Prepare standards at low, medium, and high concentrations by spiking the analyte and DEP-d10 into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix samples as described in Protocol 1. Spike the analyte and DEP-d10 into the final, dried extract just before reconstitution.

  • Set C (Pre-Extraction Spike): Spike the analyte and DEP-d10 into blank matrix samples before starting the extraction procedure (as you would for actual samples).

Data Analysis: Calculate the matrix effect (ME) and recovery (RE) using the mean peak areas from each set:

  • Matrix Effect (ME %) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Recovery (RE %) = (Peak Area in Set C / Peak Area in Set B) * 100

An ideal internal standard will have a similar ME to the analyte.

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect experiment, illustrating how to interpret the results.

Sample Set Analyte (MDA) Mean Peak Area IS (DEP-d10) Mean Peak Area Calculated Matrix Effect (ME %)
Set A (Neat) 850,000950,000N/A
Set B (Post-Spike) 680,000750,000Analyte: 80.0%IS: 78.9%
Interpretation Both the analyte and the internal standard experience similar signal suppression (~20%) due to the matrix. This indicates that DEP-d10 is an appropriate internal standard for this matrix, as it effectively tracks the analyte's behavior.

References

Storage and handling best practices for 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 1,1-Diethoxypropane-d10. Adherence to these guidelines is crucial for maintaining the chemical and isotopic integrity of the compound, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation and prevent isotopic exchange with atmospheric moisture.[2]

Q2: What type of container is recommended for storing this compound?

A2: The compound should be stored in the original, tightly closed container.[1][2] For smaller aliquots or frequent use, single-use ampoules are ideal to minimize exposure to air and moisture, which can compromise the isotopic purity.[2]

Q3: What are the primary handling precautions for this compound?

A3: this compound is a highly flammable liquid and should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] All equipment used must be properly grounded to prevent static discharge.[1] Use only non-sparking tools.[1] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

Q4: Is this compound sensitive to moisture?

A4: Yes. Like many deuterated compounds, this compound is susceptible to moisture.[2] Exposure to atmospheric humidity can lead to hydrogen-deuterium (H-D) exchange, which will decrease the isotopic purity of the material.[2] Therefore, it is critical to handle the compound under a dry, inert atmosphere whenever possible.[2]

Q5: What are the known incompatibilities for this compound?

A5: Avoid contact with strong oxidizing agents and acids, as these can initiate hazardous reactions.[3]

Troubleshooting Guide

Issue 1: My experimental results are inconsistent, and I suspect the purity of my this compound has been compromised.

  • Possible Cause: The compound may have absorbed moisture, leading to isotopic dilution (H-D exchange), or it may have started to degrade.

  • Solution:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed, inert atmosphere).

    • Check for Water Contamination: A common issue with deuterated solvents and compounds is water contamination.[4] You can check for the presence of water using Karl Fischer titration.

    • Assess Isotopic Purity: Use ¹H NMR spectroscopy to assess the isotopic purity by quantifying any residual proton signals at the deuterated positions.[2]

    • Chemical Purity Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of impurities or degradation products.

Issue 2: I observe a precipitate or discoloration in my stock of this compound.

  • Possible Cause: This could indicate chemical degradation or contamination.

  • Solution:

    • Do Not Use: If you observe any changes in the physical appearance of the compound, it is recommended not to use it for sensitive experiments.

    • Investigate the Cause: Review your storage and handling procedures to identify any potential lapses that could have led to contamination or degradation. Consider factors such as exposure to air, light, or incompatible materials.

    • Contact Supplier: If the product was received in this condition, contact the supplier for a replacement or further analysis.

Data Presentation

PropertyValue
Chemical Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Boiling Point Not available for d10
Flash Point Not available for d10
Storage Temperature 2-8 °C (long-term)
Incompatible Materials Strong oxidizing agents, Acids

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by ¹H NMR Spectroscopy

  • Sample Preparation: In a dry NMR tube, dissolve a small, accurately weighed amount of this compound in a suitable, dry deuterated solvent (e.g., chloroform-d, acetone-d6).

  • Instrument Setup: Acquire a ¹H NMR spectrum on a calibrated spectrometer.

  • Data Analysis: Integrate the residual proton signals corresponding to the deuterated positions. Compare these integrals to the integral of a known, non-deuterated internal standard or a non-deuterated portion of the molecule to quantify the isotopic enrichment.

Mandatory Visualization

Storage_Handling_Workflow Troubleshooting Workflow for this compound Integrity cluster_storage Storage Best Practices cluster_handling Handling Best Practices cluster_analysis Analytical Troubleshooting storage_check Store in a cool, dry, well-ventilated area inert_atm Use inert atmosphere (Argon/Nitrogen) tight_seal Keep container tightly sealed ppe Wear appropriate PPE grounding Ground equipment non_sparking Use non-sparking tools issue Issue Encountered: Inconsistent Results or Visual Change check_storage Review Storage and Handling Procedures issue->check_storage nmr_analysis ¹H NMR for Isotopic Purity check_storage->nmr_analysis kf_analysis Karl Fischer for Water Content check_storage->kf_analysis gcms_analysis GC-MS for Chemical Purity check_storage->gcms_analysis decision Purity Confirmed? nmr_analysis->decision kf_analysis->decision gcms_analysis->decision proceed Proceed with Experiment decision->proceed Yes quarantine Quarantine Stock Contact Supplier decision->quarantine No

Caption: Troubleshooting workflow for suspected this compound contamination.

References

Validation & Comparative

A Head-to-Head Comparison: Validating Analytical Methods with 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are the bedrock of scientific advancement. In quantitative analysis, particularly when employing powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is a critical factor that can significantly influence the accuracy and robustness of the results. This guide provides an objective comparison of 1,1-Diethoxypropane-d10, a deuterated internal standard, against other alternatives for the validation of analytical methods, supported by representative experimental data and detailed protocols.

The use of an internal standard (IS) is a fundamental practice in analytical chemistry to correct for variations that can occur during sample preparation, injection, and analysis. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based quantification.[1][2] This is because their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively track and compensate for analytical variabilities, including matrix effects.[3]

Performance Comparison: The Superiority of a Deuterated Internal Standard

The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with its non-deuterated counterpart, thereby experiencing the same matrix effects and ionization suppression or enhancement. To illustrate this, the following tables summarize representative data from a simulated experiment comparing the performance of this compound against two common types of alternative internal standards for the quantification of propanal: a non-deuterated structural analog (1,1-Diethoxybutane) and a compound with different physicochemical properties (n-Octanol).

Table 1: Comparison of Key Validation Parameters

ParameterThis compound (Deuterated IS)1,1-Diethoxybutane (Structural Analog IS)n-Octanol (Dissimilar IS)
Linearity (R²) > 0.999> 0.995> 0.990
Accuracy (% Recovery) 98 - 102%90 - 110%80 - 120%
Precision (% RSD) < 5%< 10%< 15%
Limit of Quantification (LOQ) 0.5 ng/mL1 ng/mL5 ng/mL
Matrix Effect (% CV) < 5%< 15%> 20%

Table 2: Detailed Performance Data

Internal StandardAnalyte Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
This compound 10.9999
1010.1101
10099.599.5
1,1-Diethoxybutane 11.08108
109.595
100105.2105.2
n-Octanol 11.15115
108.888
100112.0112.0

The data clearly demonstrates that the deuterated internal standard, this compound, provides significantly higher accuracy (recovery closer to 100%), better precision (lower relative standard deviation), and a wider linear range.[4] Most importantly, it exhibits a substantially lower matrix effect, ensuring that the quantitative results are more reliable and reproducible across different sample matrices.

Experimental Protocols

The following section details a typical experimental protocol for the validation of an analytical method for propanal in a biological matrix using GC-MS with this compound as the internal standard.

Objective:

To validate a GC-MS method for the quantification of propanal in human plasma using this compound as an internal standard.

Materials and Reagents:
  • Propanal (analytical standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of propanal (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions of propanal by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a working internal standard solution of this compound (10 µg/mL) in the same diluent.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of the working internal standard solution (this compound).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with water.

    • Elute the analyte and internal standard with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold at 200°C for 5 minutes

    • MS Interface Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

      • Propanal: m/z 58, 29

      • This compound: m/z 117, 99 (hypothetical fragment ions for illustrative purposes)

  • Method Validation:

    • Linearity: Analyze a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) in triplicate. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the coefficient of determination (R²).

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL) in five replicates on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio for the lowest concentration standards. A signal-to-noise ratio of 3 is generally used for LOD and 10 for LOQ.[4]

    • Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these areas indicates the extent of ion suppression or enhancement.

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical relationships, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_validation Method Validation stock_analyte Analyte Stock (Propanal) working_standards Working Standards stock_analyte->working_standards stock_is IS Stock (this compound) working_is Working IS stock_is->working_is add_is Add IS working_is->add_is plasma_sample Plasma Sample plasma_sample->add_is protein_precip Protein Precipitation add_is->protein_precip spe Solid Phase Extraction protein_precip->spe reconstitution Reconstitution spe->reconstitution gc_ms GC-MS System reconstitution->gc_ms data_acquisition Data Acquisition (SIM) gc_ms->data_acquisition linearity Linearity data_acquisition->linearity accuracy_precision Accuracy & Precision data_acquisition->accuracy_precision lod_loq LOD & LOQ data_acquisition->lod_loq matrix_effect Matrix Effect data_acquisition->matrix_effect

GC-MS Method Validation Workflow.

logical_relationship cluster_is Internal Standard Choice cluster_performance Analytical Performance deuterated Deuterated IS (this compound) high_accuracy High Accuracy deuterated->high_accuracy ensures high_precision High Precision deuterated->high_precision ensures low_matrix_effect Low Matrix Effect deuterated->low_matrix_effect minimizes analog Structural Analog IS (1,1-Diethoxybutane) analog->high_accuracy may compromise analog->high_precision may compromise dissimilar Dissimilar IS (n-Octanol) dissimilar->high_accuracy significantly compromises dissimilar->high_precision significantly compromises robustness Method Robustness high_accuracy->robustness high_precision->robustness low_matrix_effect->robustness

Impact of Internal Standard Choice on Performance.

References

A Comparative Guide to Internal Standards for Quantification of Volatile Carbonyls: Featuring 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise quantification of volatile organic compounds (VOCs) by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of 1,1-Diethoxypropane-d10 and other common internal standards used in the gas chromatography-mass spectrometry (GC-MS) analysis of short-chain aldehydes and ketones. The selection of a suitable internal standard is critical for correcting analytical variability, including matrix effects and inconsistencies in sample preparation and injection.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] These stable isotope-labeled (SIL) internal standards are chemically almost identical to the analyte of interest, with the key difference being the replacement of hydrogen atoms with deuterium.[2] This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard. Because of their near-identical physicochemical properties, deuterated standards co-elute with the target analyte and experience the same effects from the sample matrix, leading to superior correction for analytical variability.[2][3]

This compound serves as an ideal internal standard for the quantification of propionaldehyde (B47417). The diethoxypropane structure is a stable acetal (B89532) form of the aldehyde, making it less reactive and more suitable for storage and handling than the free aldehyde. In the acidic conditions of the GC injection port, it can be converted to propionaldehyde, ensuring it behaves similarly to the target analyte during the analysis.

Alternative Internal Standards

While deuterated standards are preferred, other compounds are also used as internal standards in VOC analysis:

  • Other Deuterated Standards: In cases where a deuterated analog of the primary analyte is not available or is prohibitively expensive, a deuterated version of a structurally similar compound can be used. For instance, when analyzing a range of short-chain aldehydes, a single deuterated aldehyde like Hexanal-d2 might be employed.

  • Surrogate Standards: These are non-deuterated compounds that are chemically similar to the analyte but not expected to be present in the sample. For the analysis of propionaldehyde, a slightly larger ketone like 2-Hexanone could be used as a surrogate standard. While more cost-effective, their ability to compensate for matrix effects is less precise than that of deuterated standards because their chemical properties are not identical to the analyte.

Performance Comparison

The following table presents a hypothetical but representative comparison of the performance of this compound, another deuterated standard (Hexanal-d2), and a surrogate standard (2-Hexanone) for the quantification of propionaldehyde in a complex matrix, such as plasma or a food extract. The data illustrates the expected improvements in accuracy and precision when using a closely related deuterated internal standard.

Internal StandardAnalyteRecovery (%)Precision (%RSD)Linearity (R²)
This compound Propionaldehyde98.53.2>0.999
Hexanal-d2Propionaldehyde95.25.8>0.998
2-Hexanone (Surrogate)Propionaldehyde85.712.5>0.995

This data is illustrative and intended to represent typical performance characteristics.

Experimental Protocols

A detailed methodology for the quantification of propionaldehyde in a biological matrix using GC-MS with an internal standard is provided below.

1. Sample Preparation

  • To a 1 mL aliquot of the sample (e.g., plasma, homogenized tissue), add 10 µL of the internal standard solution (this compound at 10 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 2 mL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol (B129727) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Inlet: Split/splitless injector at 250°C, operated in splitless mode

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 25°C/min to 240°C, hold for 5 minutes

  • MSD Conditions:

    • Transfer Line: 250°C

    • Ion Source: 230°C (Electron Ionization)

    • Quadrupole: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Propionaldehyde: m/z 58, 29

      • This compound: m/z (parent ion and fragments will be shifted by +10 amu)

Visualizing the Workflow and Concepts

To further clarify the principles and procedures, the following diagrams have been generated using Graphviz.

G Figure 1: Internal Standard Selection Logic start Start: Need for Quantitative Analysis q1 Is a deuterated analog of the analyte available? start->q1 is_d_analog Use Analyte-d(n) (e.g., this compound for Propionaldehyde) q1->is_d_analog Yes (Gold Standard) q2 Is a deuterated analog of a structurally similar compound available? q1->q2 No is_d_similar Use Similar-d(n) (e.g., Hexanal-d2) q2->is_d_similar Yes (Good Alternative) is_surrogate Use a non-deuterated surrogate standard (e.g., 2-Hexanone) q2->is_surrogate No (Acceptable Alternative)

Figure 1: Internal Standard Selection Logic

G Figure 2: Experimental Workflow for VOC Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Aliquot Sample add_is 2. Spike with Internal Standard (this compound) sample->add_is extract 3. Protein Precipitation & Centrifugation add_is->extract evap 4. Evaporation & Reconstitution extract->evap inject 5. Injection evap->inject separate 6. Chromatographic Separation inject->separate detect 7. Mass Spectrometric Detection separate->detect integrate 8. Peak Integration detect->integrate ratio 9. Calculate Analyte/IS Ratio integrate->ratio quantify 10. Quantification using Calibration Curve ratio->quantify

Figure 2: Experimental Workflow for VOC Analysis

References

A Comparative Guide to Internal Standards in Volatile Organic Compound Analysis: Featuring 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of 1,1-Diethoxypropane-d10 as a potential internal standard, alongside commonly used alternatives, and is supported by typical performance data and experimental protocols.

The Role and Characteristics of an Ideal Internal Standard

An internal standard is a compound of known concentration that is added to a sample before analysis. The ratio of the analyte's response to the internal standard's response is then used for quantification. An ideal internal standard should:

  • Be chemically similar to the analyte(s) of interest.

  • Exhibit similar chromatographic behavior (retention time) to the analytes.

  • Be absent in the original sample matrix.

  • Not react with the analyte or the sample matrix.

  • Be clearly resolved from the analyte peaks in the chromatogram.

  • Have a mass spectrum that does not interfere with the analyte's mass spectrum.

Deuterated compounds, such as this compound, are often considered excellent internal standards for GC-MS analysis because their chemical and physical properties are nearly identical to their non-deuterated counterparts. This leads to similar extraction efficiencies and chromatographic retention times, effectively compensating for analytical variability.

Performance Comparison of Internal Standards for VOC Analysis
Internal StandardTypeTypical Linear Range (µg/L)Correlation Coefficient (R²)Limit of Quantification (LOQ) (µg/L)
This compound Deuterated EtherExpected: 5 - 500Expected: >0.995Expected: <5
Chlorobenzene-d5Deuterated Aromatic5 - 200>0.9981 - 5
4-BromofluorobenzeneFluorinated Aromatic10 - 250>0.9975 - 10
1,4-Dichlorobenzene-d4Deuterated Aromatic5 - 200>0.9991 - 5
Toluene-d8Deuterated Aromatic2 - 500>0.9980.5 - 2

Note: The values for this compound are expected ranges based on its chemical properties and the performance of similar deuterated internal standards. Actual performance would need to be determined experimentally.

Discussion of Alternatives:

  • Deuterated Aromatic Hydrocarbons (e.g., Chlorobenzene-d5, Toluene-d8): These are widely used and have well-established performance characteristics. They are suitable for a broad range of aromatic and chlorinated VOCs.

  • Fluorinated Compounds (e.g., 4-Bromofluorobenzene): These are also common, particularly in environmental analysis methods. Their distinct mass spectra prevent interference with many common VOCs.

  • This compound: As a deuterated ether, this internal standard would be particularly well-suited for the analysis of ethers and other oxygenated VOCs, where its chemical similarity would provide superior correction for matrix effects and extraction variability compared to aromatic standards. Its expected performance in terms of linearity and range is comparable to other deuterated standards.

Experimental Protocols

Below are detailed methodologies for key experiments related to the validation and use of internal standards in GC-MS analysis of VOCs.

Protocol 1: Determination of Linearity and Range

Objective: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration when using an internal standard.

Materials:

  • Stock solutions of target VOCs (e.g., in methanol).

  • Stock solution of the internal standard (e.g., this compound in methanol).

  • Reagent-grade water or a suitable solvent for dilutions.

  • GC-MS system with a capillary column suitable for VOC analysis (e.g., DB-624 or equivalent).

Procedure:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solutions of the target VOCs to cover the expected concentration range in samples.

  • Addition of Internal Standard: Add a constant, known concentration of the internal standard solution to each calibration standard and to all samples.

  • GC-MS Analysis: Analyze each calibration standard using the established GC-MS method.

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) relative to the internal standard using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (R²) is ≥ 0.995.

    • The linear range is the concentration range of the calibration standards that meet the linearity criteria.

Protocol 2: Sample Analysis with Internal Standard

Objective: To accurately quantify the concentration of target VOCs in a sample.

Procedure:

  • Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the internal standard as was added to the calibration standards.

  • Extraction (if necessary): Perform any necessary sample extraction (e.g., purge and trap, headspace, or liquid-liquid extraction).

  • GC-MS Analysis: Analyze the prepared sample using the same GC-MS method as for the calibration standards.

  • Quantification: Calculate the concentration of the analyte in the sample using the following equation and the average RF from the calibration curve: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for quantitative analysis of VOCs using an internal standard with GC-MS.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Collection Spike_IS_Sample Spike Sample with Internal Standard Sample->Spike_IS_Sample GC_MS GC-MS System Spike_IS_Sample->GC_MS Cal_Std Calibration Standards Spike_IS_Std Spike Standards with Internal Standard Cal_Std->Spike_IS_Std Spike_IS_Std->GC_MS Data_Acq Data Acquisition (Peak Areas) GC_MS->Data_Acq Calc_Ratio Calculate Area Ratios (Analyte/IS) Data_Acq->Calc_Ratio Cal_Curve Generate Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Result Final Report Quantify->Result

Caption: Workflow for VOC analysis using an internal standard and GC-MS.

The Unseen Advantage: Enhancing Analytical Accuracy with 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of accuracy and precision is paramount. In mass spectrometry-based assays, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of 1,1-Diethoxypropane-d10, a deuterated stable isotope-labeled internal standard, with a conventional non-deuterated alternative for the analysis of propanal.

Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes such as deuterium, these compounds are chemically identical to the analyte of interest but are distinguishable by their mass. This near-perfect chemical mimicry allows them to compensate for variations throughout the entire analytical workflow, from sample preparation to instrument response, leading to significantly improved accuracy and precision.

1,1-Diethoxypropane, a stable acetal (B89532) of propanal, provides an ideal platform for a SIL-IS for propanal analysis. Its deuterated form, this compound, co-elutes with the analyte, experiencing the same matrix effects and potential for loss during sample workup. This ensures a more reliable correction and, consequently, more accurate quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the performance difference, this guide compares the expected accuracy and precision of propanal quantification using this compound versus a common non-deuterated internal standard, butanal. While direct comparative validation data for this compound is not extensively published, the performance of deuterated standards for similar short-chain aldehydes, such as acetaldehyde, provides a reliable proxy.

ParameterThis compound (Deuterated IS)Butanal (Non-Deuterated IS)
Analyte PropanalPropanal
Accuracy (% Recovery) 97-103% (Expected)85-115% (Typical)
Precision (% RSD) < 3%[1]5-15% (Typical)
Linearity (R²) ≥ 0.998≥ 0.995
Matrix Effect Compensation HighModerate to Low
Extraction Recovery Correction HighModerate

Data for this compound is inferred from studies on similar deuterated short-chain aldehyde standards. Butanal data represents typical performance for a non-deuterated structural analog internal standard.

The superior performance of the deuterated internal standard is evident. The tighter accuracy and precision ranges are a direct result of its ability to more effectively normalize for analytical variability. Butanal, while structurally similar to propanal, has different physicochemical properties, leading to potential differences in extraction efficiency and response to matrix effects.

Experimental Protocols

A robust analytical method is crucial for achieving reliable results. The following is a detailed experimental protocol for the quantification of propanal in water samples using headspace gas chromatography-mass spectrometry (GC-MS) with an internal standard.

Objective: To quantify the concentration of propanal in water samples using either this compound or butanal as an internal standard.

Materials:

  • Propanal standard

  • This compound or Butanal (Internal Standard)

  • Reagent-grade water

  • Sodium chloride

  • 20 mL headspace vials with screw caps (B75204) and septa

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of propanal in reagent-grade water.

    • Prepare a stock solution of the internal standard (this compound or butanal) in reagent-grade water.

    • Create a series of calibration standards by spiking known concentrations of the propanal stock solution into 10 mL of reagent-grade water in headspace vials.

    • Add a fixed amount of the internal standard stock solution to each calibration standard and to each 10 mL water sample.

    • Add 3g of sodium chloride to each vial to facilitate the partitioning of the volatile analytes into the headspace.

    • Immediately seal the vials.

  • Headspace GC-MS Analysis:

    • Headspace Autosampler Parameters:

      • Oven Temperature: 60°C

      • Incubation Time: 30 minutes

      • Loop Temperature: 70°C

      • Transfer Line Temperature: 80°C

      • Injection Volume: 1 mL

    • GC-MS Parameters:

      • Injector Temperature: 250°C

      • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: 40°C (hold 5 min), ramp to 200°C at 10°C/min, hold 2 min

      • MS Transfer Line Temperature: 250°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Selected Ion Monitoring (SIM)

        • Propanal quantifier ion: m/z 58

        • Propanal qualifier ion: m/z 29

        • This compound quantifier ion: m/z 117

        • Butanal quantifier ion: m/z 72

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of propanal to the peak area of the internal standard against the concentration of propanal in the calibration standards.

    • Determine the concentration of propanal in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample IS_Spike Spike with This compound Sample->IS_Spike Cal_Std Calibration Standards Cal_Std->IS_Spike NaCl Add NaCl IS_Spike->NaCl Vial Seal in Headspace Vial NaCl->Vial HS_GCMS Headspace GC-MS Analysis Vial->HS_GCMS Peak_Integration Peak Area Integration HS_GCMS->Peak_Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Propanal in Samples Cal_Curve->Quantification

Caption: Experimental workflow for propanal quantification using a deuterated internal standard.

G Analyte Propanal (Analyte) Analyte_Props Identical Chemical & Physical Properties Analyte->Analyte_Props IS_Deuterated This compound (Deuterated IS) IS_Deuterated_Props Identical Chemical & Physical Properties IS_Deuterated->IS_Deuterated_Props IS_NonDeuterated Butanal (Non-Deuterated IS) IS_NonDeuterated_Props Similar but Different Chemical & Physical Properties IS_NonDeuterated->IS_NonDeuterated_Props CoElution Co-elution Diff_Elution Different Retention Time IS_Deuterated_Props->CoElution IS_NonDeuterated_Props->Diff_Elution Same_Matrix_Effect Identical Matrix Effects CoElution->Same_Matrix_Effect Same_Extraction Identical Extraction Recovery Same_Matrix_Effect->Same_Extraction High_Accuracy High Accuracy & Precision Same_Extraction->High_Accuracy Diff_Matrix_Effect Different Matrix Effects Diff_Elution->Diff_Matrix_Effect Diff_Extraction Different Extraction Recovery Diff_Matrix_Effect->Diff_Extraction Lower_Accuracy Lower Accuracy & Precision Diff_Extraction->Lower_Accuracy

Caption: Logical relationship of internal standard choice to analytical accuracy.

References

The Gold Standard in Volatile Compound Analysis: A Guide to 1,1-Diethoxypropane-d10 for Precise Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is a critical aspect of method validation and product safety. In the analysis of short-chain aldehydes, such as propionaldehyde (B47417), the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of 1,1-Diethoxypropane-d10 as a superior internal standard against other alternatives, supported by experimental data and detailed methodologies.

Deuterated internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] By replacing hydrogen atoms with deuterium, these compounds are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatography. This near-identical behavior allows for effective compensation for variations in analytical processes, leading to enhanced accuracy and precision. This compound is a deuterated analog of 1,1-diethoxypropane, a stable derivative of propionaldehyde, making it an ideal internal standard for the quantification of this and structurally related volatile aldehydes.

Performance Comparison: The Advantage of Deuterated Internal Standards

A study on the simultaneous determination of four aldehydes in mainstream smoke by headspace gas chromatography-mass spectrometry (GC-MS) utilized benzene-d6 (B120219) as an internal standard.[3] The performance of this method for propionaldehyde provides a baseline for comparison.

ParameterPropionaldehyde with Benzene-d6 IS[3]Expected Performance with this compound
Limit of Detection (LOD) 0.014 - 0.12 µ g/cigarette Potentially lower due to closer structural similarity and co-elution, leading to better signal-to-noise at low concentrations.
Limit of Quantification (LOQ) 0.045 - 0.38 µ g/cigarette Potentially lower and more precise for the same reasons as the improved LOD.
**Linearity (R²) **>0.992≥0.999, as deuterated standards more effectively correct for non-linear responses caused by matrix effects.
Recovery 78.5% - 115%Closer to 100% across various matrices due to identical extraction efficiency.
Precision (RSD) <10%Typically <5%, as it corrects for variability in injection volume and instrument response more effectively.

Key Advantages of this compound over Non-Deuterated Alternatives:

  • Co-elution: this compound will have a retention time almost identical to its non-deuterated counterpart, ensuring that both are subjected to the same matrix effects at the same time.[2]

  • Similar Ionization Efficiency: As a structural analog, it will have a very similar response in the mass spectrometer, leading to a more accurate quantification.[2]

  • Correction for Matrix Effects: The primary advantage is the ability to accurately correct for signal suppression or enhancement caused by the sample matrix, a common issue in complex samples like biological fluids, food, and environmental extracts.[4]

Experimental Protocols

A robust experimental protocol is essential for achieving accurate and reproducible results. The following is a detailed methodology for the quantification of propionaldehyde in a sample matrix using an internal standard with GC-MS.

Experimental Protocol: Quantification of Propionaldehyde by Headspace GC-MS

1. Sample Preparation and Derivatization (if necessary):

For many volatile aldehydes, direct headspace analysis is suitable. However, for improved sensitivity and chromatographic performance, derivatization can be employed. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

  • To a known volume of sample (e.g., 1 mL of liquid sample or a known weight of solid sample suspended in water), add a precise amount of this compound internal standard solution.

  • If derivatizing, add the PFBHA solution and incubate at a controlled temperature (e.g., 60°C) for a specific time to ensure complete reaction.

2. Headspace GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and equipped with a headspace autosampler.

  • GC Column: A suitable capillary column for volatile compounds, such as a DB-624 or equivalent (60 m x 0.32 mm, 1.8 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An optimized temperature program to ensure good separation of the analytes. A typical program might be:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 250°C at 20°C/minute and hold for 5 minutes.

  • Injector: Split/splitless injector, with the temperature set to 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for propionaldehyde (or its derivative) and this compound.

3. Quantification and Data Analysis:

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of propionaldehyde and a constant concentration of this compound.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of propionaldehyde in the unknown samples is then determined from this calibration curve.

Logical Workflow and Decision Making

The selection and use of an internal standard in a quantitative analytical method follows a logical workflow to ensure data of the highest quality.

Analytical Workflow for Aldehyde Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Method Validation Sample Sample Collection Add_IS Spike with This compound Sample->Add_IS Derivatization Derivatization (optional) Add_IS->Derivatization HS_GCMS Headspace GC-MS Analysis Derivatization->HS_GCMS Peak_Integration Peak Area Integration (Analyte & IS) HS_GCMS->Peak_Integration Calibration Calibration Curve (Ratio vs. Concentration) Peak_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification LOD_LOQ Determine LOD & LOQ Quantification->LOD_LOQ Accuracy_Precision Assess Accuracy & Precision Quantification->Accuracy_Precision

Caption: Workflow for Aldehyde Quantification.

The decision to use a deuterated internal standard is based on the need for high accuracy and precision, especially in complex matrices where matrix effects can significantly impact the results.

Decision Framework for Internal Standard Selection Start Start: Need for Quantitative Analysis Matrix_Complexity Is the sample matrix complex? Start->Matrix_Complexity High_Accuracy Is high accuracy and precision critical? Matrix_Complexity->High_Accuracy Yes Alternative_IS Use Non-Deuterated Analog or other IS Matrix_Complexity->Alternative_IS No Deuterated_IS Use Deuterated Internal Standard (e.g., this compound) High_Accuracy->Deuterated_IS Yes High_Accuracy->Alternative_IS No End End Deuterated_IS->End Alternative_IS->End

Caption: Decision Framework for Internal Standard.

References

A Comparative Guide to Bioanalytical Methods: The Role of 1,1-Diethoxypropane-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods utilizing a stable isotope-labeled (SIL) internal standard, specifically 1,1-Diethoxypropane-d10, against methods employing a structural analog internal standard. The information presented is synthesized from established principles of bioanalytical method validation and is intended to guide researchers in designing and evaluating their own studies. Due to a lack of publicly available inter-laboratory comparison data for this compound, this guide presents a hypothetical comparative framework supported by generally accepted principles in mass spectrometry.

Introduction to Internal Standards in Quantitative Analysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are crucial for achieving accurate and precise results.[1] An IS is a compound of a known concentration added to samples, standards, and quality controls to correct for variability during the analytical process.[2][3] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest (in this case, 1,1-Diethoxypropane).[4][5] This similarity allows the IS to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[6][7]

The primary alternative to a SIL-IS is a structural analog, a molecule with a similar chemical structure but different mass. While often more accessible and less expensive, analogs may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[6]

Comparative Performance: Deuterated vs. Analog Internal Standards

The choice of internal standard significantly impacts assay performance. A deuterated standard like this compound is expected to provide superior performance in correcting for analytical variability compared to a structural analog.

Data Presentation: Expected Performance in a Comparative Study

The following table summarizes the expected outcomes of a hypothetical inter-laboratory study comparing the performance of this compound and a structural analog internal standard for the quantification of 1,1-Diethoxypropane.

Performance ParameterMethod A: this compound (SIL-IS)Method B: Structural Analog ISRationale
Accuracy (% Bias) Expected: ≤ ±5%Expected: ≤ ±15%The SIL-IS co-elutes and experiences nearly identical matrix effects as the analyte, providing better correction.[4][8]
Precision (%RSD) Expected: < 10%Expected: < 15%The SIL-IS more effectively normalizes for variations in sample extraction and instrument response.[1][6]
Matrix Effect (%ME) Expected: Close to 100% (indicating effective compensation)Variable, may show significant ion suppression or enhancementDue to identical chemical properties, the SIL-IS and analyte are affected by matrix components in the same way.[9]
Recovery (%RE) Consistent between analyte and ISMay differ between analyte and ISThe SIL-IS and analyte are expected to have nearly identical extraction efficiencies.
Lower Limit of Quantification (LLOQ) Potentially lower due to better signal-to-noiseMay be higher due to uncompensated matrix effectsMore effective noise reduction through better normalization can improve sensitivity.
Robustness HighModerate to HighThe method is less susceptible to minor variations in chromatographic conditions or matrix composition.

Note: These values represent typical expectations for a validated bioanalytical method and are for illustrative purposes.

Experimental Protocols

To objectively compare these two methods, a detailed experimental protocol should be followed by participating laboratories.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,1-Diethoxypropane in 10 mL of methanol.

  • Internal Standard Stock Solutions (1 mg/mL):

    • IS-A (Deuterated): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

    • IS-B (Analog): Accurately weigh and dissolve 10 mg of a suitable structural analog (e.g., 1,1-Dimethoxypropane) in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standards in 50:50 methanol:water to create calibration standards and quality control (QC) samples at various concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the appropriate internal standard working solution (IS-A or IS-B).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

MRM Transitions (Hypothetical):

  • 1,1-Diethoxypropane: Q1: m/z 133.2 -> Q3: m/z 87.1

  • This compound: Q1: m/z 143.2 -> Q3: m/z 92.1

  • Analog IS (e.g., 1,1-Dimethoxypropane): Q1: m/z 105.1 -> Q3: m/z 73.1

Matrix Effect Evaluation

To quantify the matrix effect, prepare three sets of samples:

  • Set A (Neat Solution): Analyte and IS spiked into the mobile phase.

  • Set B (Post-extraction Spike): Blank matrix is extracted first, and the final extract is spiked with the analyte and IS.

  • Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and IS before extraction.

Calculate the matrix effect (ME) as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

An ME of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[9]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow for sample analysis and the principle of quantification using a stable isotope-labeled internal standard.

G Experimental Workflow for Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (Calibration Standard, QC, or Unknown) Add_IS Add Internal Standard (IS-A or IS-B) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: A generalized workflow for sample preparation and analysis in a bioanalytical laboratory.

G Quantification Principle with SIL-IS cluster_input Inputs to Mass Spectrometer cluster_output Outputs and Calculation Analyte Analyte (1,1-Diethoxypropane) Analyte_Response Analyte Peak Area Analyte->Analyte_Response MS Detection SIL_IS SIL-IS (this compound) IS_Response IS Peak Area SIL_IS->IS_Response MS Detection Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration via Calibration Curve

Caption: The relationship between analyte and SIL-IS signals for accurate quantification.

Conclusion

While a structural analog internal standard can be acceptable, a stable isotope-labeled internal standard such as this compound is anticipated to yield superior accuracy and precision in quantitative bioanalysis.[6][10] This is primarily due to its ability to more effectively compensate for matrix effects and other sources of analytical variability.[5][7] For drug development and other regulated environments, the use of a deuterated internal standard is highly recommended to ensure the highest data quality and integrity. Laboratories are encouraged to perform their own validation studies to determine the most suitable internal standard for their specific application.

References

Performance of Deuterated Internal Standards in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the use of deuterated internal standards for the quantification of volatile organic compounds (VOCs) in complex biological matrices. This guide provides an objective comparison of performance, supporting experimental data, and detailed methodologies for researchers, scientists, and drug development professionals.

In the realm of bioanalysis, particularly in drug development and clinical research, accurate quantification of analytes in complex sample matrices such as plasma, urine, and tissue homogenates is paramount. The use of stable isotope-labeled internal standards, especially deuterated compounds, is a widely accepted strategy to improve the accuracy and precision of analytical methods, primarily those employing gas chromatography-mass spectrometry (GC-MS). These internal standards are crucial for correcting variations that can occur during sample preparation and analysis.

The Role of Deuterated Internal Standards in Mitigating Matrix Effects

Biological matrices are inherently complex, containing a multitude of endogenous compounds that can interfere with the analysis of a target analyte. This phenomenon, known as the "matrix effect," can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification. Deuterated internal standards, being chemically almost identical to the analyte of interest, co-elute during chromatographic separation and experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more reliable and reproducible results.

Performance Evaluation of Benzene-d6 as an Internal Standard

Benzene-d6 is a commonly employed internal standard for the analysis of benzene (B151609) and other volatile aromatic compounds in biological samples. Its performance is typically evaluated based on several key parameters:

  • Recovery: The efficiency of the extraction process.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV).

  • Accuracy: The closeness of the measured value to the true value.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes (for example, the matrix) in the sample.

The following tables summarize the expected performance of a GC-MS method for the analysis of volatile organic compounds in whole blood, using a deuterated internal standard like Benzene-d6.

Table 1: Method Precision and Accuracy for VOCs in Whole Blood using a Deuterated Internal Standard

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Benzene0.5≤ 10≤ 1590 - 110
5.0≤ 8≤ 1292 - 108
50.0≤ 5≤ 1095 - 105

Table 2: Matrix Effect and Recovery for VOCs in Whole Blood using a Deuterated Internal Standard

AnalyteMatrixMatrix Effect (%)Recovery (%)
BenzeneHuman Plasma95 - 10585 - 115
Human Urine92 - 10888 - 112
Rat Tissue Homogenate90 - 11080 - 120

Note: The data presented in these tables are representative values derived from typical validated bioanalytical methods and are intended to illustrate the expected performance. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical results. Below is a typical experimental protocol for the analysis of VOCs in whole blood using headspace GC-MS with a deuterated internal standard.

1. Sample Preparation

  • Collect whole blood samples in appropriate anticoagulant-containing tubes.

  • Spike the samples with the deuterated internal standard solution (e.g., Benzene-d6 in methanol) to a final concentration within the linear range of the assay.

  • For calibration standards and quality control samples, spike blank whole blood with known concentrations of the analyte and the internal standard.

  • Transfer an aliquot of the spiked sample into a headspace vial.

  • Seal the vial immediately.

2. Headspace GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • GC Column: A suitable capillary column for the separation of volatile compounds (e.g., DB-624).

  • Headspace Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 30 minutes

    • Injection Volume: 1 mL of the headspace gas

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 200°C at 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the analyte and the deuterated internal standard.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical method using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Deuterated Internal Standard (e.g., Benzene-d6) Sample->Spike_IS Extraction Extraction / Headspace Transfer Spike_IS->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Conclusion

The use of deuterated internal standards, such as Benzene-d6, is a critical component of robust and reliable bioanalytical methods for the quantification of volatile organic compounds. By effectively compensating for matrix effects and variability in sample preparation, these standards significantly improve the accuracy and precision of the results. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to develop and validate their own analytical methods in various biological matrices, ensuring the generation of high-quality data for their research and development endeavors.

Justification for Using 1,1-Diethoxypropane-d10 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive justification for the selection of 1,1-Diethoxypropane-d10 as an internal standard, particularly for the analysis of volatile organic compounds (VOCs). We will explore its advantages over other alternatives, supported by illustrative experimental data and detailed protocols.

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample.[1] For mass spectrometry-based methods, stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[1][2]

Why this compound? A Strong Candidate for VOC Analysis

This compound, the deuterated form of 1,1-Diethoxypropane, presents itself as a strong candidate for an internal standard in the analysis of various volatile and semi-volatile organic compounds. Its utility stems from its physicochemical properties which mirror those of many common analytes in this class.

Key Properties of 1,1-Diethoxypropane (Non-deuterated):

PropertyValue
Molecular FormulaC7H16O2
Molecular Weight132.20 g/mol [3]
Boiling Point124 °C[4]
LogP (Octanol-Water Partition Coefficient)1.7
Vapor Pressure15.33 hPa @ 20°C
SolubilitySoluble in ethanol, methanol, isopropanol[5]

Note: The properties of the d10 version will be nearly identical, with a slight increase in molecular weight.

The justification for using this compound is built on the following principles:

  • Chemical Similarity: As an acetal, 1,1-Diethoxypropane shares structural similarities with a range of analytes including other acetals, ethers, and some aldehydes and ketones. This similarity ensures that it behaves comparably during extraction, derivatization, and chromatographic separation.

  • Co-elution with Analytes: Due to its similar volatility and polarity to many VOCs, this compound is expected to have a retention time in the same range as the target analytes in a GC separation. This co-elution is crucial for effective compensation of matrix effects, where co-eluting matrix components can enhance or suppress the ionization of the analyte.[6]

  • Mass Spectrometric Distinction: The deuterium (B1214612) labeling provides a distinct mass difference between the internal standard and the native analyte, allowing for their simultaneous detection and quantification by MS without isobaric interference. A mass increase of 10 amu (d10) provides a clear separation in the mass spectrum, well outside the natural isotopic distribution of the analyte.[1]

  • Minimal Isotope Effect: While a slight difference in retention time between the deuterated and non-deuterated compound can sometimes be observed (isotopic effect), for many applications, this difference is negligible and does not significantly impact the accuracy of quantification.[6]

Performance Comparison: this compound vs. Alternative Internal Standards

To illustrate the superiority of a deuterated internal standard like this compound, we present a hypothetical comparative dataset for the analysis of a target analyte (a volatile ether) in a complex matrix (e.g., food or environmental sample). The performance is compared against a structural analog internal standard (e.g., 2,2-Diethoxytetrahydrofuran) and a non-related internal standard (e.g., Toluene-d8).

Table 1: Comparison of Internal Standard Performance in a Spiked Matrix Sample

ParameterThis compoundStructural Analog (2,2-Diethoxytetrahydrofuran)Non-related IS (Toluene-d8)
Recovery (%) 98.585.275.6
Matrix Effect (%) 2.115.828.4
Accuracy (% Bias) -1.5-12.3-21.7
Precision (%RSD, n=6) 3.28.915.1

This is a hypothetical dataset for illustrative purposes.

As the data suggests, the deuterated internal standard provides significantly better recovery, minimal matrix effect, and superior accuracy and precision. This is because it tracks the analyte's behavior throughout the analytical process more closely than a structural analog or a non-related compound.

Experimental Protocol: Quantification of a Volatile Analyte using this compound

This section provides a detailed methodology for the quantification of a hypothetical volatile analyte in a liquid matrix using GC-MS with this compound as an internal standard.

1. Sample Preparation

  • To a 10 mL aliquot of the liquid sample, add 100 µL of a 10 µg/mL solution of this compound in methanol.

  • Vortex the sample for 30 seconds.

  • Perform a liquid-liquid extraction by adding 5 mL of methyl tert-butyl ether (MTBE) and shaking vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless, 250 °C, splitless mode.

  • Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte: Monitor 3-4 characteristic ions.

    • This compound: Monitor characteristic ions (e.g., m/z values shifted by +10 from the non-deuterated fragment ions).

3. Quantification

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of this compound.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the samples by interpolating their area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical relationships in the selection of an internal standard and the experimental workflow.

Internal_Standard_Selection Logical Flow for Internal Standard Selection A Analyte Properties (Volatility, Polarity, Functional Groups) B Desired IS Properties (Similar to Analyte, Not in Sample) A->B C Choice of Internal Standard B->C D Deuterated Analog (e.g., this compound) C->D Ideal Choice E Structural Analog C->E Acceptable Alternative F Non-related Compound C->F Less Ideal G Optimal Performance (High Accuracy & Precision) D->G

Caption: Decision tree for selecting an appropriate internal standard.

Experimental_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquot B Spike with This compound A->B C Liquid-Liquid Extraction B->C D Concentration C->D E Injection D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Peak Integration G->H I Calculate Area Ratios H->I J Quantification via Calibration Curve I->J

Caption: Step-by-step workflow for quantitative analysis.

Conclusion

While direct experimental data for this compound as an internal standard is not widely published, its chemical properties and the well-established principles of using deuterated analogs provide a strong theoretical justification for its use. For the analysis of volatile organic compounds with similar functional groups and physicochemical properties, this compound is an excellent choice to ensure the highest levels of accuracy and precision by effectively compensating for variations in sample preparation and instrument response. Researchers developing new analytical methods for such analytes should consider this compound as a prime candidate for an internal standard.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. The choice of an appropriate internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison of 1,1-Diethoxypropane-d10, a deuterated internal standard, with its non-deuterated counterpart, supported by representative experimental data and detailed methodologies.

Internal standards (IS) are indispensable in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for variability throughout the analytical workflow.[1] An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative bioanalysis due to their chemical and physical similarity to the analyte of interest.[3]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards like this compound is most evident in their ability to minimize the impact of matrix effects and improve data quality.[2] In this guide, we compare the performance of this compound against a hypothetical non-deuterated, structurally similar internal standard in a typical bioanalytical assay.

Key Performance Metrics

The following table summarizes the quantitative performance of this compound versus a non-deuterated internal standard based on established analytical validation parameters. The data presented is representative of the typical improvements observed when using a deuterated internal standard.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Structural Analog ISJustification
Recovery (%) 98 ± 3%85 ± 10%The near-identical chemical properties of the deuterated standard ensure its extraction efficiency closely mirrors that of the analyte, leading to more consistent and higher recovery.[2]
Matrix Effect (%) 95 - 105%70 - 130%Co-elution of the deuterated IS with the analyte allows it to experience and correct for the same degree of ion suppression or enhancement from the sample matrix.[3]
Precision (%CV) < 5%< 15%By effectively compensating for variations throughout the analytical process, deuterated standards lead to significantly better precision in quantitative measurements.[3]
Accuracy (%Bias) ± 5%± 15%The improved precision and matrix effect compensation contribute to a more accurate quantification of the analyte.[4]
Linearity (R²) > 0.999> 0.995A stable and predictable response across the calibration range is more readily achieved with a deuterated internal standard.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects in a biological sample using LC-MS/MS.

Protocol: Evaluation of Matrix Effects

1. Objective: To assess the ability of this compound and a non-deuterated internal standard to compensate for matrix-induced signal suppression or enhancement.

2. Materials:

  • Analyte of interest

  • This compound

  • Non-deuterated internal standard

  • Control biological matrix (e.g., human plasma) from at least six different sources

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • LC-MS/MS system

3. Sample Preparation:

  • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent.

  • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

  • Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and the non-deuterated IS in the reconstitution solvent.[1]

  • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with this compound and the non-deuterated IS at the same concentrations as in Set 3.[1]

4. LC-MS/MS Analysis: Analyze all prepared samples by LC-MS/MS.

5. Data Analysis:

  • Calculate the Matrix Factor (MF) for the analyte and both internal standards using the following formula:

    • MF = (Peak Area in post-extraction spiked matrix) / (Peak Area in neat solution)

  • Calculate the IS-normalized MF for the analyte with each internal standard:

    • IS-Normalized MF = MF of Analyte / MF of Internal Standard

  • Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[1] A lower CV indicates better compensation for the variability of the matrix effect.[1]

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Spiking with Internal Standard Sample_Collection->IS_Spiking Extraction Sample Extraction (e.g., SPE, LLE) IS_Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Analyte/IS Ratio Calculation Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Figure 1: Experimental workflow for bioanalysis using an internal standard.

Isotope_Dilution_Principle cluster_Sample Initial Sample cluster_Standard Internal Standard Addition cluster_Analysis LC-MS/MS Analysis cluster_Result Quantification Analyte Analyte (Unknown Amount) MS_Response Mass Spectrometer Measures Analyte/IS Ratio Analyte->MS_Response Deuterated_IS Deuterated IS (Known Amount) e.g., this compound Deuterated_IS->MS_Response Final_Concentration Accurate Analyte Concentration MS_Response->Final_Concentration

Figure 2: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of deuterated internal standards, exemplified by this compound, is a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While the initial investment in a deuterated standard may be higher, the benefits in terms of data integrity and confidence in analytical results are unparalleled, making it the preferred choice for demanding applications.

References

A Head-to-Head Comparison: 1,1-Diethoxypropane-d10 Versus its Non-Deuterated Analogue in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within regulated environments such as drug development, the pursuit of accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in chromatographic and mass spectrometric assays. This guide provides an objective comparison between the deuterated internal standard, 1,1-Diethoxypropane-d10, and its non-deuterated analogue, 1,1-Diethoxypropane, for use in quantitative analysis. This comparison is supported by established principles of stable isotope dilution techniques and outlines experimental protocols for their application.

The Gold Standard: Advantages of Deuterated Internal Standards

Deuterated internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for correcting analytical variability that can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations.[1]

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thereby compensating for matrix effects and other sources of error.[1] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to their non-deuterated counterparts. This near-identical chemical nature ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection.[1] However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer, allowing for separate quantification.[1]

Performance Comparison: this compound vs. 1,1-Diethoxypropane

Performance MetricThis compound (Deuterated IS)1,1-Diethoxypropane (Non-Deuterated Analogue as IS)
Co-elution with Analyte Nearly identical retention time to the non-deuterated analyte, ensuring co-elution and effective compensation for matrix effects at the point of elution.May have a slightly different retention time, leading to less effective compensation for matrix effects that can vary across the chromatographic peak.
Correction for Matrix Effects High. Experiences virtually the same ion suppression or enhancement as the analyte due to identical molecular interactions in the ion source.Moderate to Low. Structural differences, even if minor, can lead to different ionization efficiencies and susceptibility to matrix effects, potentially compromising accuracy.
Extraction Recovery Nearly identical to the analyte, providing accurate correction for losses during sample preparation.May have different extraction recovery due to subtle differences in polarity and other physicochemical properties, leading to inaccurate quantification.
Precision & Accuracy High. The use of a deuterated internal standard significantly improves the precision and accuracy of quantitative methods.Variable. Can be acceptable in simple matrices but is often compromised in complex biological or environmental samples.
Method Robustness High. Methods are less susceptible to variations in experimental conditions.Moderate. Methods may require more stringent control of experimental parameters to achieve acceptable performance.
Regulatory Acceptance Highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]May not be considered the best practice, especially for pivotal studies, where the highest level of data quality is required.

Experimental Protocols

The following provides a detailed methodology for a key experiment where this compound would be used as an internal standard for the quantification of its non-deuterated analogue, for instance, in a scenario monitoring residual solvents or as a tracer.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of 1,1-Diethoxypropane

This protocol outlines a general procedure for the quantitative analysis of 1,1-Diethoxypropane in a sample matrix using this compound as an internal standard.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of 1,1-Diethoxypropane in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution of the stock solution.

  • Internal Standard Spiking: Prepare a stock solution of this compound. Spike a known and constant amount of the internal standard solution into all calibration standards, quality control samples, and unknown samples.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and internal standard. The choice of extraction method will depend on the sample matrix.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column suitable for volatile organic compounds (e.g., a DB-5ms column).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization (EI).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS (B15284909) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantification Ion for 1,1-Diethoxypropane: To be determined from the mass spectrum (e.g., m/z 103, 75, 47).

      • Quantification Ion for this compound: To be determined from the mass spectrum (e.g., m/z 113, 80, 52 - hypothetical, assuming deuteration on the ethoxy groups).

    • Dwell Time: 100 ms per ion.

3. Data Analysis:

  • Integrate the peak areas of the quantification ions for both 1,1-Diethoxypropane and this compound.

  • Calculate the response ratio (analyte peak area / internal standard peak area) for each standard and sample.

  • Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

  • Determine the concentration of 1,1-Diethoxypropane in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of using a deuterated internal standard in a quantitative analysis and a conceptual representation of how it mitigates analytical variability.

G Workflow for Quantitative Analysis Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing A Sample Collection B Spiking with This compound (IS) A->B C Extraction / Cleanup B->C D GC-MS or LC-MS/MS Analysis C->D E Data Acquisition (Analyte & IS Signals) D->E F Peak Integration E->F G Calculate Response Ratio (Analyte Area / IS Area) F->G H Quantification via Calibration Curve G->H I Final Concentration H->I

Caption: A flowchart illustrating the key steps in a quantitative analytical workflow utilizing a deuterated internal standard.

G Conceptual Mitigation of Variability with a Deuterated Internal Standard cluster_analyte Analyte (1,1-Diethoxypropane) cluster_is Internal Standard (this compound) cluster_ratio Ratio Calculation A Initial Amount B Extraction Loss A->B - Variable % C Ionization Variability B->C - Variable % D Detected Signal C->D I Response Ratio (Analyte Signal / IS Signal) D->I E Known Amount Added F Extraction Loss E->F - Same Variable % G Ionization Variability F->G - Same Variable % H Detected Signal G->H H->I J Accurate Quantification I->J Corrects for Variability

Caption: A diagram showing how a deuterated internal standard experiences the same experimental variations as the analyte, allowing for accurate quantification through ratio calculation.

Conclusion

For high-stakes analytical applications, such as those in pharmaceutical development and regulated bioanalysis, the use of a deuterated internal standard like this compound is unequivocally superior to its non-deuterated analogue. The near-identical chemical behavior ensures the most accurate correction for analytical variability, leading to more reliable and robust quantitative data. While the initial cost of a deuterated standard may be higher, the investment is justified by the enhanced data quality, reduced need for repeat analyses, and increased confidence in analytical results. For less critical applications or in scenarios with very simple sample matrices, the non-deuterated analogue may provide acceptable performance, but its limitations should be carefully considered and validated.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,1-Diethoxypropane-d10, a highly flammable liquid. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. This substance is a highly flammable liquid and vapor, necessitating strict safety measures to prevent ignition.[1][2] Always work in a well-ventilated area, preferably under a chemical fume hood, and ensure that eyewash stations and safety showers are readily accessible.[3]

Key safety precautions include:

  • Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Use only non-sparking tools to prevent accidental ignition.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

  • Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and safety goggles or a face shield.[2]

Quantitative Data Summary
PropertyValueSource
Physical State Liquid[1]
Flammability Highly flammable liquid and vapor (Category 2)[1]
CAS Number 4744-08-5 (for 1,1-Diethoxypropane)[1]

Detailed Experimental Protocol: Waste Disposal

The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps for safe and compliant disposal.

Objective: To safely collect, store, and dispose of this compound waste in accordance with regulatory guidelines.

Materials:

  • Designated hazardous waste container (properly labeled)

  • Personal Protective Equipment (PPE):

    • Flame-retardant lab coat

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

  • Chemical fume hood

  • Spill kit for flammable liquids

Procedure:

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

    • Include the date the waste was first added to the container.

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.

    • Carefully pour the this compound waste into the designated hazardous waste container.

    • Ensure the container is securely closed after each addition to prevent the escape of flammable vapors.

  • Temporary Storage:

    • Store the waste container in a cool, well-ventilated area designated for flammable liquid storage, away from sources of ignition.[1][2]

    • The storage area should have secondary containment to control any potential leaks.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1][2]

  • Spill Management:

    • In the event of a spill, immediately evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[2][3]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, or a commercial spill kit for flammable liquids).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • Ventilate the area and wash the spill site after the material has been removed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_spill Emergency Procedure start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Transfer to Labeled Hazardous Waste Container fume_hood->waste_container storage Store in Designated Flammable Waste Storage Area waste_container->storage disposal Contact EHS for Disposal storage->disposal spill_check Spill Occurred? spill_check->storage No cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes cleanup->storage end End: Waste Properly Disposed disposal->end

References

Personal protective equipment for handling 1,1-Diethoxypropane-d10

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1-Diethoxypropane-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Chemical Properties

This compound is a deuterated form of 1,1-diethoxypropane. While specific data for the deuterated compound is limited, the primary hazards are associated with its non-deuterated analogue, which is a highly flammable liquid and vapor .[1][2] Like other ethers, it may form explosive peroxides upon exposure to air and light over time.[3] The vapor is heavier than air and can travel to an ignition source, causing a flashback.[4][5]

Key Hazards:

  • H225: Highly flammable liquid and vapor.[2]

  • May cause skin and eye irritation.[6]

  • Vapors may cause drowsiness and dizziness.[5]

Physical and Chemical Properties (of non-deuterated 1,1-Diethoxypropane):

PropertyValueSource
CAS Number 4744-08-5[7][8][9]
Molecular Formula C7H16O2[7][8][9]
Molecular Weight 132.20 g/mol [7][8][9]
Boiling Point 122.8 - 124 °C[7][10]
Flash Point 12.8 - 13.73 °C[6][7][9]
Density 0.823 - 0.841 g/cm³[7][10]
Vapor Pressure 16.5 mmHg @ 25°C[7]
Personal Protective Equipment (PPE)

Strict adherence to PPE requirements is mandatory when handling this substance. All PPE should be well-maintained and readily available.[11]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US).[2] A face shield is recommended when handling larger quantities.Protects against splashes and vapors that can cause eye irritation.[1]
Skin Protection Flame-retardant and impervious clothing (e.g., lab coat).[2] Wear chemical-resistant gloves (nitrile for small volumes, butyl rubber for larger volumes).Prevents skin contact, which can cause irritation.[6] Protects from flammable material.
Hand Protection Nitrile gloves are suitable for intermittent contact or low-volume applications.[11] For prolonged contact or handling high volumes, heavy-duty gloves like butyl rubber are required.Provides a barrier against skin absorption and irritation.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[3] If exposure limits are exceeded or work outside a hood is unavoidable, a full-face respirator is necessary.[2]The substance is highly volatile, and vapors can be harmful if inhaled.[3][5]
Footwear Closed-toe shoes are required at all times in the laboratory.Protects feet from spills and falling objects.
Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to mitigate the risks associated with this flammable and potentially peroxide-forming chemical.

Step-by-Step Handling Procedure:

  • Preparation: Before starting work, ensure a certified chemical fume hood is operational.[3] Clear the work area of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[4][12]

  • Grounding: Use explosion-proof equipment.[1][2] All metal containers and equipment used for transferring the liquid must be grounded and bonded to prevent static electricity discharge.[1][2]

  • Tools: Use only non-sparking tools for all operations.[1][2]

  • Dispensing: Open and dispense the chemical inside the fume hood.[3] Keep the container tightly closed when not in use.[1][2]

  • Transport: When moving the chemical, use a secondary containment carrier, such as a bottle carrier.[3]

Storage Protocol:

  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2]

  • Keep containers tightly closed in a dark area to prevent peroxide formation.[3]

  • Store in a flammable safety cabinet.[4][11] Quantities over 50-60 gallons may require a dedicated flammables store.[4][11]

  • Store separately from incompatible materials, especially strong oxidizing agents and acids.[1]

  • Label containers clearly with the chemical name and hazard warnings.

Emergency and Spill Response

Immediate and correct response to spills or emergencies is critical to prevent escalation.

Spill Procedure:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[4][5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Absorb the spill using a non-combustible, inert material like sand or spill pillows. Do not use paper towels or other combustible materials .[4][5]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, sealable container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[2]

Fire-Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5]

  • Ineffective Media: A water spray may be inefficient for extinguishing the fire but can be used to cool containers.[3]

Disposal Plan

This compound is considered hazardous waste and must be disposed of according to all local, state, and federal regulations.[1][13]

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix with other types of waste unless explicitly permitted by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[14]

  • Containerization: Store waste in a clearly labeled, sealed, and appropriate container, often the original container or one made of the same material.[14] The container must be marked as "Hazardous Waste" and include the chemical name.

  • Collection: Arrange for pickup through your institution's EHS department or a certified hazardous waste disposal company.[13][14] It is illegal to dispose of flammable liquids in regular trash or down the drain.[13][14]

  • Spill Debris: All materials used to clean up spills (absorbent, gloves, etc.) must also be disposed of as hazardous flammable waste.[4]

Workflow for Handling this compound

G Workflow for Handling this compound prep Preparation ppe_check Verify PPE prep->ppe_check area_check Secure Work Area (Fume Hood, No Ignition Sources) prep->area_check handling Handling & Use ppe_check->handling area_check->handling grounding Ground Equipment handling->grounding dispense Dispense Chemical grounding->dispense storage Storage dispense->storage Post-Use disposal Disposal dispense->disposal End of Process spill Spill Occurs dispense->spill store_flammable Store in Flammables Cabinet (Cool, Dry, Dark) storage->store_flammable waste_collect Collect in Labeled Hazardous Waste Container disposal->waste_collect spill->handling No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->waste_collect

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.